molecular formula C20H27NO B029196 4-Hydroxy Alverine CAS No. 142047-94-7

4-Hydroxy Alverine

Cat. No.: B029196
CAS No.: 142047-94-7
M. Wt: 297.4 g/mol
InChI Key: LSJBZUMLJSLQMF-UHFFFAOYSA-N
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Description

4-Hydroxy Alverine (CAS 142047-94-7), chemically defined as 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol, is a critical metabolite of the smooth muscle relaxant Alverine citrate. This compound is supplied as a high-purity reference standard, accompanied by comprehensive characterization data to ensure regulatory compliance for advanced research and development. Primary Research Applications: Pharmacokinetic and Bioequivalence Studies: this compound is a major active metabolite of Alverine. In vivo studies reveal that total this compound (free and conjugated) accounts for approximately 94% of the total drug-related material in systemic circulation, while the parent compound accounts for only about 3%. This makes it essential for understanding the complete pharmacokinetic profile and for conducting bioequivalence studies of Alverine formulations . Analytical Method Development & Validation: This product is ideal for use in developing, validating, and applying highly sensitive LC-MS/MS methods for the quantitative analysis of Alverine and its metabolites in biological matrices such as human plasma . These methods are crucial for supporting regulatory submissions like Abbreviated New Drug Applications (ANDAs) and for quality control during commercial production . Metabolic Pathway Investigation: As a key metabolite, this compound is fundamental for researching the metabolic fate of Alverine. Studies utilize it alongside other metabolites like N-desethyl alverine and this compound glucuronide to delineate metabolic pathways and inter-subject variability, particularly in the hydroxylation process . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBZUMLJSLQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432941
Record name 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142047-94-7
Record name 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy Alverine: Pharmacology, Bioanalysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

4-Hydroxy Alverine (PHA) is the primary pharmacologically active metabolite of Alverine Citrate , a smooth muscle relaxant widely used in the management of functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome (IBS). While Alverine itself acts as a prodrug with a short half-life (~0.8 hours), it is rapidly converted via hepatic hydroxylation into this compound, which exhibits a significantly longer half-life (~5.7 hours) and mediates the sustained therapeutic effects.

This guide analyzes the dual mechanism of action of PHA—combining calcium channel blockade with selective 5-HT1A receptor antagonism—and provides validated protocols for its bioanalytical quantification and experimental characterization.

Chemical Identity & Physicochemical Profile

This compound is formed by the para-hydroxylation of one of the phenyl rings of the parent compound, Alverine. This structural modification significantly alters its polarity and receptor binding affinity compared to the parent molecule.

Table 1: Chemical Specification

ParameterSpecification
Chemical Name 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol
Common Abbreviation PHA (Para-Hydroxy Alverine)
CAS Number 142047-94-7
Molecular Formula C₂₀H₂₇NO
Molecular Weight 297.44 g/mol
Solubility Soluble in Methanol, DMSO; sparingly soluble in water (unlike its citrate salt)
pKa ~10.4 (Amine), ~9.9 (Phenol)
Metabolic Origin Phase I hepatic oxidation of Alverine

Pharmacology & Mechanism of Action (MOA)

The therapeutic efficacy of Alverine formulations relies on the synergistic action of PHA on two distinct physiological targets. This dual mechanism distinguishes it from pure anticholinergics or pure calcium channel blockers.

Dual-Target Mechanism
  • Smooth Muscle Relaxation (Spasmolytic): PHA inhibits voltage-gated L-type Calcium channels (

    
    ) on smooth muscle cells. This blockade prevents the influx of extracellular 
    
    
    
    , inhibiting the actin-myosin cross-bridge cycling required for muscle contraction. Furthermore, it reduces the sensitivity of contractile proteins to intracellular calcium.[1]
  • Visceral Antinociception (Analgesic): PHA acts as a selective antagonist at 5-HT1A receptors in the dorsal horn of the spinal cord and enteric nervous system. By blocking serotonin (5-HT) binding, it mitigates the visceral hypersensitivity often observed in IBS patients, effectively raising the pain threshold during colorectal distension.

Signaling Pathway Visualization

The following diagram illustrates the concurrent inhibition of calcium influx and modulation of serotonergic signaling.

MOA_Pathway cluster_SmoothMuscle Smooth Muscle Cell cluster_Neuron Enteric Neuron / Dorsal Horn PHA This compound (Active Metabolite) L_Type L-Type Ca2+ Channel PHA->L_Type Inhibits (Blockade) HT1A 5-HT1A Receptor PHA->HT1A Antagonism (Blocks) Ca_Influx Ca2+ Influx L_Type->Ca_Influx Reduces Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Muscle Contraction (Spasm) MLCK->Contraction Relief Therapeutic Effect: IBS Symptom Control Contraction->Relief Reduced Spasm PainSignal Visceral Hypersensitivity (Nociception) HT1A->PainSignal Modulates Serotonin Serotonin (5-HT) Serotonin->HT1A Agonism (Pro-nociceptive) PainSignal->Relief Reduced Pain

Caption: Dual MOA of this compound: Inhibition of Ca2+ influx (spasmolytic) and 5-HT1A antagonism (antinociceptive).[1]

Pharmacokinetics & Metabolism

Understanding the conversion of Alverine to PHA is critical for interpreting clinical data, as plasma levels of the parent drug are often negligible.[1]

Metabolic Pathway

Alverine undergoes rapid first-pass metabolism in the liver. The primary pathway is hydroxylation at the para-position, mediated by Cytochrome P450 enzymes (likely CYP2D6/CYP3A4 based on variability data). PHA is subsequently glucuronidated for renal excretion.

Table 2: Comparative Pharmacokinetics

ParameterAlverine (Parent)This compound (Metabolite)
Tmax (Time to Peak) 0.5 – 1.0 h1.0 – 1.5 h
Half-life (t1/2) ~0.8 h~5.7 h
Plasma Exposure (AUC) ~3% of total moieties~94% of total moieties
Elimination Renal (minor)Renal (as Glucuronide conjugate)
Metabolic Flux Diagram

Metabolism Alverine Alverine (Parent) (Inactive/Short-lived) Liver Hepatic CYP450 (Hydroxylation) Alverine->Liver Rapid First-Pass PHA This compound (Active Metabolite) Liver->PHA Major Pathway Glucuronide PHA-Glucuronide (Inactive Conjugate) PHA->Glucuronide Phase II Conjugation Excretion Renal Excretion Glucuronide->Excretion

Caption: Metabolic conversion of Alverine to its active form, this compound.

Experimental Protocols

For researchers validating PHA levels or activity, the following protocols utilize industry-standard methodologies.

Bioanalysis: LC-MS/MS Quantification in Plasma

This protocol is designed for the simultaneous determination of Alverine and PHA, essential for bioequivalence studies.[2]

Reagents:

  • Internal Standard (IS): Alverine-d5 or Mebeverine.

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (65:35 v/v).[1][2]

  • Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or equivalent C18.

Workflow:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition Strata-X (or Oasis HLB) cartridges with 1 mL Methanol followed by 1 mL water.

    • Load 0.5 mL plasma sample (spiked with IS).[3]

    • Wash with 1 mL 5% Methanol in water.

    • Elute with 1 mL Acetonitrile.

    • Evaporate eluate under nitrogen stream and reconstitute in Mobile Phase.

  • Chromatography:

    • Flow Rate: 0.5 - 1.0 mL/min (Isocratic).

    • Injection Volume: 10 µL.

    • Run Time: ~4.0 minutes.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (+ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Alverine 282.3 91.1 ~25
This compound 298.3 106.9 ~30

| IS (Mebeverine) | 430.3 | 100.1 | ~35 |

In Vitro Smooth Muscle Assay (Organ Bath)

To verify the spasmolytic activity of synthesized PHA standards:

  • Tissue: Rat ileum or colon segments.

  • Buffer: Tyrode’s solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Induction: Induce contraction using KCl (60 mM) or Acetylcholine (10 µM).

  • Treatment: Add cumulative concentrations of this compound (

    
     to 
    
    
    
    M).
  • Measurement: Record tension via isometric transducers. Calculate

    
     for relaxation.
    

Therapeutic Potential & Clinical Relevance

The clinical value of this compound lies in its specific targeting of the "Brain-Gut Axis."

  • Irritable Bowel Syndrome (IBS): PHA addresses the two main complaints of IBS—abdominal pain (via 5-HT1A) and bloating/cramping (via Ca2+ blockade).

  • Synergy with Simethicone: Often co-prescribed with Simethicone (an anti-foaming agent). While Simethicone reduces gas surface tension, PHA relaxes the gut wall to allow gas passage, providing a synergistic effect on bloating.

  • Safety Profile: Unlike anticholinergics (e.g., dicyclomine), PHA does not typically cause dry mouth or blurred vision at therapeutic doses, as its action is not mediated by muscarinic receptors.

References

  • Antoine, M. H., et al. (2001). Antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[1]Journal of Pharmacy and Pharmacology . Link

  • Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[1][2][3]Journal of Chromatography B . Link

  • Wittmann, T., et al. (2010). Efficacy and tolerability of alverine citrate/simethicone combination in patients with irritable bowel syndrome.Alimentary Pharmacology & Therapeutics . Link

  • Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome.[1]World Journal of Gastroenterology . Link

  • Chaudhari, K., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma.[1][2]Journal of Pharmaceutical Analysis . Link

Sources

Physicochemical Profiling of 4-Hydroxy Alverine: Solubility Landscapes and Stability Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling and Bioanalytical Stability of 4-Hydroxy Alverine Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, Formulation Chemists, and DMPK Researchers.

Executive Summary & Molecular Architecture

This compound (PHA) is the primary active metabolite of the smooth muscle relaxant Alverine Citrate. While the parent drug is a tertiary amine, the metabolic introduction of a hydroxyl group at the para-position of the phenyl ring significantly alters its physicochemical behavior.

For researchers developing bioanalytical assays (LC-MS/MS) or conducting metabolic stability studies, PHA presents a dual challenge: it retains the high lipophilicity of the parent compound (causing non-specific binding) while introducing a phenolic moiety susceptible to oxidative degradation.

Core Physicochemical Descriptors
ParameterValue (Approx)Implication for Method Development
Molecular Weight 297.44 g/mol Suitable for ESI+ MS/MS (M+H]+ ~298.2).
LogP ~4.9Highly lipophilic. Requires high % organic mobile phases; prone to sticking to plasticware.
pKa (Amine) ~9.5Protonated (cationic) at physiological pH. Soluble in acidic aqueous buffers.
pKa (Phenol) ~10.0Deprotonates at high pH (>10), increasing oxidative instability.
Chemical Class Phenolic Secondary AmineSusceptible to N-oxidation and Phenolic oxidation (Quinone formation).

Solubility Landscape

Successful handling of PHA requires a "Solvent Hierarchy" approach. Unlike the citrate salt of the parent drug, the free base metabolite has negligible water solubility at neutral pH.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication ContextTechnical Notes
Methanol (MeOH) Excellent Stock SolutionPreferred for primary stocks (1 mg/mL). Stable at -80°C.
Acetonitrile (ACN) Good Working Solution / PrecipitationLess effective than MeOH for dissolving phenolic residues but cleaner for MS baselines.
DMSO Excellent High Conc. StocksUse only if MeOH fails. Warning: DMSO freezes at 18.5°C; freeze-thaw cycles can cause localized precipitation.
Water (Neutral pH) Poor N/ADo not use for stock preparation. Analyte will precipitate or adsorb to container walls.
Water (Acidic, 0.1% FA) Moderate Mobile Phase ASolubility is pH-dependent. Ensure pH < 4.0 to keep the amine protonated.
Ethyl Acetate Good Liquid-Liquid Extraction (LLE)Excellent for extracting PHA from plasma at basic pH (suppressing ionization to drive into organic layer).
Critical Protocol: Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL Master Stock.

  • Weighing: Weigh PHA reference standard into a glass vial (avoid polypropylene due to lipophilic binding).

  • Dissolution: Add 100% Methanol to volume. Sonicate for 5 minutes.

  • Verification: Inspect for "schlieren" lines (swirls indicating incomplete mixing).

  • Storage: Aliquot into amber glass vials. Store at -80°C.

    • Why Amber? Phenolic compounds are photosensitive.

    • Why Glass? High LogP (4.9) drives adsorption to plastics in pure organic solvents.

Stability Dynamics & Degradation Pathways

The stability of this compound is governed by two competing functional groups: the secondary amine and the phenol.

A. Oxidative Instability (The Phenol Risk)

Phenolic compounds act as antioxidants by sacrificing themselves to scavenge radicals. In a forced degradation environment (or improper storage), PHA oxidizes to form quinone intermediates.

  • Trigger: High pH (>8.0), presence of metal ions (Fe3+, Cu2+), and light.

  • Mechanism: Electron abstraction from the phenolate ion leads to a phenoxy radical, eventually forming para-quinone species.

  • Mitigation: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to plasma samples during extraction if recovery is low.

B. pH-Dependent Stability
  • Acidic (pH < 4): Stable. The amine is protonated (

    
    ), and the phenol remains protonated (
    
    
    
    ). This is the ideal state for LC-MS analysis.
  • Neutral (pH 7): Metastable. Solubility decreases; risk of precipitation and adsorption increases.

  • Basic (pH > 10): Unstable. The phenol deprotonates (

    
    ), dramatically increasing electron density and susceptibility to oxidative attack.
    
Visualization: Degradation Logic

The following diagram illustrates the critical degradation and extraction logic for PHA.

PHA_Stability_Workflow PHA This compound (PHA) (Secondary Amine + Phenol) Acid Acidic Environment (pH < 4.0) PHA->Acid Buffer Addition Base Basic Environment (pH > 10.0) PHA->Base pH Adjustment Stable STABLE Protonated Amine (Soluble) Protonated Phenol (Resistant) Acid->Stable Maintains Integrity Unstable UNSTABLE Phenolate Ion Formation Base->Unstable Deprotonation Oxidation Oxidative Stress (Air/Light/Metals) Quinone Degradant: Para-Quinone Species (Yellowing/Loss of Signal) Oxidation->Quinone e- Abstraction Unstable->Oxidation High Susceptibility

Figure 1: Stability decision matrix. Note that basic conditions, while useful for LLE extraction, must be transient to prevent oxidative degradation.

Validated Experimental Protocols

Protocol A: Bioanalytical Extraction (Solid Phase Extraction - SPE)

Context: Extracting PHA from human plasma for LC-MS/MS quantification.

Rationale: Due to high protein binding and lipophilicity, protein precipitation (PPT) often yields dirty baselines. SPE is preferred to remove phospholipids.

Materials:

  • Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB). Why? Retains hydrophobic compounds even if the sorbent dries out.

  • Reagents: Ammonium Formate, Methanol, Formic Acid.

Workflow:

  • Pre-treatment: Mix 200 µL Plasma with 200 µL 2% Formic Acid .

    • Mechanism:[1][2][3][4] Acidifies plasma to disrupt protein binding and ionize the amine, preventing premature precipitation.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (or low vacuum).

  • Wash 1: 1 mL 5% MeOH in Water. (Removes salts/proteins).[1]

  • Wash 2: 1 mL 30% MeOH in 0.1% Formic Acid.

    • Critical Step: PHA is lipophilic (LogP 4.9). Do not exceed 30% organic in the wash, or you will elute the analyte.

  • Elution: 2 x 500 µL 100% Methanol .

  • Evaporation: Dry under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in Mobile Phase (e.g., 50:50 ACN:Buffer).

Protocol B: Stability Indicating LC-MS Method

Objective: Separate PHA from its parent (Alverine) and oxidative degradants.

  • Column: C18 (e.g., Kinetex or BEH C18), 1.7 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 3.0 min: 90% B (Ramp fast to elute lipophilic PHA)

    • 4.0 min: 90% B

    • 4.1 min: 10% B

  • Detection: ESI Positive Mode.

    • PHA Transition: m/z 298.2 → 107.1 (Quantifier).

    • Alverine Transition: m/z 282.3 → 91.1.

Visualization: Bioanalytical Workflow

SPE_Workflow Sample Plasma Sample (High Protein Binding) PreTreat Acidify (2% Formic Acid) Disrupt Binding Sample->PreTreat SPE_Load SPE Load (Polymeric RP) PreTreat->SPE_Load Wash Wash Step (Max 30% MeOH) Remove Matrix SPE_Load->Wash Elute Elution (100% MeOH) Wash->Elute LCMS LC-MS/MS (ESI+) Elute->LCMS

Figure 2: Optimized extraction workflow minimizing matrix effects and maximizing recovery.[5]

Troubleshooting & FAQs

Q: My recovery is dropping over time in the autosampler.

  • A: Check your reconstitution solvent.[5] If you reconstituted in 100% aqueous buffer, the lipophilic PHA (LogP 4.9) is likely adsorbing to the vial walls. Solution: Ensure reconstitution solvent contains at least 30-50% organic (MeOH or ACN).

Q: I see a yellow tint in my stock solution.

  • A: This indicates oxidative degradation (quinone formation). The stock is compromised. Discard and prepare fresh in amber glass, purging the headspace with nitrogen if possible.

Q: Can I use basic pH for extraction?

  • A: Yes, for Liquid-Liquid Extraction (LLE). You can adjust plasma to pH 10-11 to deprotonate the amine (making it neutral) and extract into Ethyl Acetate or Hexane. However, you must work quickly to avoid phenol oxidation at this high pH. Flash-freeze or immediate separation is recommended.

References

  • Gomes, N. A., et al. (2009).[3] Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma. Journal of Chromatography B, 877(3), 197-206.

  • Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(6), 396-403.

  • Di, L., & Kerns, E. H. (2008). Solution stability—plasma, gastrointestinal, bioassay. Current Drug Metabolism, 9(9), 860-868.

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

Sources

An In-Depth Technical Guide to 4-Hydroxy Alverine (CAS Number: 142047-94-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy Alverine, with the CAS number 142047-94-7, is the principal active metabolite of the widely used spasmolytic agent, Alverine.[1] Following oral administration, Alverine undergoes extensive first-pass metabolism, with this compound being the predominant circulating moiety. In fact, studies have shown that the parent Alverine accounts for only about 3% of the total exposure, while the active metabolite, this compound (both free and conjugated), constitutes approximately 94%.[1][2] This pivotal role as the primary active metabolite underscores the importance of understanding its physicochemical properties, pharmacological profile, and analytical methodologies for its quantification.

This technical guide provides a comprehensive overview of this compound, consolidating available literature and data to support researchers and drug development professionals in their work with this significant compound.

Physicochemical Properties

This compound is chemically known as 4-(3-(ethyl(3-phenylpropyl)amino)propyl)phenol.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 142047-94-7[4]
Molecular Formula C20H27NO[4]
Molecular Weight 297.4 g/mol [4]
IUPAC Name 4-(3-(ethyl(3-phenylpropyl)amino)propyl)phenol[3]
Appearance Off-white solid / Pale to light yellow oil[4][5]
Solubility Soluble in Methanol (MeOH)[4]
Melting Point Not Available (N.A.)[4]
Storage 2-8°C[4]

Synthesis and Metabolism

This compound is formed in the body through the hydroxylation of its parent drug, Alverine.[3] This metabolic transformation is a critical step in the drug's overall activity profile.

G Alverine Alverine Hydroxylation Hydroxylation (First-Pass Metabolism) Alverine->Hydroxylation Hydroxy_Alverine This compound (Active Metabolite) Hydroxylation->Hydroxy_Alverine

Caption: Metabolic pathway of Alverine to this compound.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound is intrinsically linked to that of its parent compound, Alverine, which is a direct-acting smooth muscle relaxant.[7] The primary therapeutic applications of Alverine are in the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and painful diverticular disease, as well as for the relief of primary dysmenorrhea.[7]

The proposed mechanisms of action for Alverine, and by extension this compound, are multifaceted:

  • Direct Myotropic Spasmolysis: It exerts a direct relaxing effect on the smooth muscles of the alimentary tract and the uterus.[3][8] This action is believed to be mediated by a reduction in the sensitivity of contractile proteins to calcium.[3]

  • 5-HT1A Receptor Antagonism: Alverine has been shown to act as a 5-HT1A antagonist, which may contribute to a reduction in visceral hypersensitivity, a key feature of IBS.[7][9]

cluster_0 Cellular Mechanisms of this compound cluster_1 Pharmacological Intervention Ca_Channel L-type Ca2+ Channels Contractile_Proteins Contractile Proteins Ca_Channel->Contractile_Proteins Ca2+ influx Smooth_Muscle_Relaxation Smooth Muscle Relaxation Rho_Kinase Rho-Kinase Pathway Rho_Kinase->Contractile_Proteins Ca2+ sensitization Serotonin_Receptor 5-HT1A Receptor Serotonin_Receptor->Smooth_Muscle_Relaxation Reduces hypersensitivity Contractile_Proteins->Smooth_Muscle_Relaxation Contraction Hydroxy_Alverine This compound Hydroxy_Alverine->Ca_Channel Inhibits Hydroxy_Alverine->Rho_Kinase Inhibits Hydroxy_Alverine->Serotonin_Receptor Antagonizes

Caption: Putative signaling pathways modulated by this compound.

Stability

The stability of this compound has been assessed in human plasma. It is reported to be stable in plasma extracts for up to 96 hours when stored at 10°C.[9] For longer-term storage, colder temperatures are recommended to ensure its integrity for analytical purposes.

Safety Information

Experimental Protocols

Quantification in Biological Samples by LC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of Alverine and its metabolites, including this compound, in plasma.[11]

Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.[11]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Injection Volume: 5 µL.[11]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.[11]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[11]

Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS

Caption: Workflow for the quantification of this compound in plasma.

Applications in Research and Drug Development

As the primary active metabolite, this compound is a crucial reference standard for:

  • Pharmacokinetic and Metabolism Studies: Essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of Alverine.[2][9]

  • Bioequivalence Studies: Used in comparative studies to ensure the therapeutic equivalence of different formulations of Alverine.[12]

  • In Vitro and In Vivo Research: Enables the investigation of the specific pharmacological effects of the metabolite, independent of the parent drug.

  • Drug-Drug Interaction Studies: Can be used to explore potential interactions with other drugs at the metabolic level.

Conclusion

This compound (CAS 142047-94-7) is a key player in the pharmacology of Alverine. Its predominance in circulation following administration highlights the necessity for a thorough understanding of its properties and behavior. This technical guide has synthesized the available scientific literature to provide a foundational resource for researchers and developers working with this important active metabolite. Further research into its specific pharmacological nuances and the development of a comprehensive safety profile will continue to be of high value to the scientific community.

References

  • Alverine. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Alverine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

  • Alverine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Singapore. Retrieved January 31, 2026, from [Link]

  • Alverine Citrate 60 mg and 120 mg Hard Capsules. (n.d.). Retrieved January 31, 2026, from [Link]

  • This compound HCl | CAS 142047-94-7. (n.d.). Veeprho Pharmaceuticals. Retrieved January 31, 2026, from [Link]

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • This compound Glucuronide. (n.d.). HTS Biopharma. Retrieved January 31, 2026, from [Link]

  • This compound. (n.d.). Allmpus - Research and Development. Retrieved January 31, 2026, from [Link]

  • Alverine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. (2023, October 11). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

  • This compound Glucuronide. (n.d.). Synchemia. Retrieved January 31, 2026, from [Link]

  • Mitchell, S. A., Mee, A. S., Smith, G. D., Palmer, K. R., & Chapman, R. W. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: Results of a double-blind, randomized, placebo-controlled trial. Alimentary Pharmacology & Therapeutics, 16(6), 1187–1195. [Link]

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • ALVERINE. (n.d.). precisionFDA. Retrieved January 31, 2026, from [Link]

  • Gomes, N. A., Laud, A., Pudage, A., Joshi, S. S., Vaidya, V. V., & Tandel, J. A. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. C. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed. Retrieved January 31, 2026, from [Link]

  • Evolving mechanisms of action of alverine citrate on phasic smooth muscles. (2007). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Lee, Y. S., Kim, Y. S., Kim, Y. N., Lee, D. H., Kim, B. J., Kang, S., ... & Choi, H. S. (2020). Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway. International Journal of Molecular Sciences, 21(8), 2793. [Link]

  • Patel, J., Kumar, P., & Singh, S. (2015). Forced degradation study of alverine citrate in acid by UV spectrophotometry method. Journal of Chemical and Pharmaceutical Research, 7(10), 65-71.
  • This compound Glucuronide | CAS No: NA. (n.d.). Cleanchem. Retrieved January 31, 2026, from [Link]

  • Shah, D. A., Suthar, D. M., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(6), 384-390. [Link]

  • Shah, D. A., Suthar, D. M., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed. Retrieved January 31, 2026, from [Link]

  • CAS No : 142047-94-7 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 31, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Enzymatic Conversion of Alverine to its Hydroxylated Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alverine is a spasmolytic agent whose clinical efficacy is intrinsically linked to its metabolic activation. After oral administration, Alverine undergoes extensive and rapid first-pass metabolism, converting it to its primary active metabolite, 4-hydroxy alverine. This conversion is paramount, as the parent compound accounts for a mere 3% of circulating drug-related moieties, while the hydroxylated form and its subsequent conjugates represent approximately 94%.[1][2] This guide provides a comprehensive technical framework for studying the enzymatic hydroxylation of Alverine in an in vitro setting. We will delve into the underlying enzymology, present detailed, field-proven protocols for identifying the responsible enzymes and quantifying metabolic stability, and discuss the analytical methodologies required for robust data generation. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility, providing researchers with a practical and intellectually rigorous approach to investigating Alverine's metabolic fate.

Section 1: The Metabolic Pathway of Alverine: A Two-Phase Journey

The biotransformation of Alverine is a classic two-phase metabolic sequence, critical for its activation and subsequent elimination. Understanding this pathway is fundamental to interpreting its pharmacokinetic and pharmacodynamic profiles.

  • Phase I Metabolism: Hydroxylation. The initial and most critical step is the aromatic hydroxylation of the Alverine molecule to form this compound. This reaction is an oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes.[2] This conversion is not merely a step towards excretion; it is an activation step, yielding the pharmacologically active moiety responsible for the drug's therapeutic effect. The high inter-subject variability observed in Alverine's plasma concentration is suspected to stem from genetic polymorphisms in the drug-metabolizing enzymes responsible for this hydroxylation step.[2]

  • Phase II Metabolism: Glucuronidation. Following its formation, the this compound metabolite undergoes Phase II conjugation. Specifically, it is conjugated with glucuronic acid to form this compound glucuronide.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and serves to increase the water solubility of the metabolite, facilitating its renal excretion.[3][4]

The complete pathway underscores the importance of the initial hydroxylation. The rate and extent of this Phase I reaction directly dictate the concentration of the active drug in circulation.

Alverine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Alverine Alverine (Parent Drug) Metabolite This compound (Active Metabolite) Alverine->Metabolite Hydroxylation Conjugate This compound Glucuronide (Inactive Conjugate) Metabolite->Conjugate Glucuronidation Excretion Renal Excretion Conjugate->Excretion Enzyme_CYP Cytochrome P450 (CYP) Enzymes Enzyme_CYP->Alverine Enzyme_UGT UDP-Glucuronosyltransferases (UGT) Enzymes Enzyme_UGT->Metabolite

Caption: Metabolic pathway of Alverine from parent drug to excreted conjugate.

Section 2: The Enzymology of Alverine Hydroxylation

While it is established that Alverine hydroxylation is mediated by the CYP enzyme system, published literature has not definitively identified the specific isozyme(s) responsible (e.g., CYP3A4, CYP2D6, etc.).[2] Identifying the specific enzyme is crucial for predicting potential drug-drug interactions (DDIs). For instance, if Alverine is metabolized by CYP3A4, its plasma levels could be significantly altered when co-administered with a potent CYP3A4 inhibitor (like ketoconazole) or inducer (like rifampicin).[5][6]

Therefore, the first critical step in a research program is reaction phenotyping . This involves screening the metabolism of the drug against a panel of recombinant human CYP isozymes expressed in a model system. The isozyme that demonstrates the highest rate of conversion of Alverine to this compound is identified as the primary enzyme responsible for its metabolism.[7]

Section 3: Experimental Design for In Vitro Analysis

To fully characterize the enzymatic conversion, a two-part experimental approach is recommended: first, identify the specific CYP isozyme, and second, determine the kinetic parameters in a more complex, biologically relevant system like pooled human liver microsomes.

Part A: Protocol for CYP Reaction Phenotyping

This protocol aims to identify the primary CYP isozyme(s) responsible for Alverine hydroxylation.

1. Materials & Reagents:

  • Alverine Citrate

  • Recombinant human CYP isozymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) with co-expressed P450 reductase

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)[8]

  • Magnesium Chloride (MgCl₂)

  • Stop Solution: Acetonitrile, chilled to -20°C, containing an appropriate internal standard (e.g., Alverine-d5).[9]

  • 96-well incubation plates and analytical plates

2. Step-by-Step Methodology:

  • Prepare Master Mix: For each CYP isozyme, prepare a master mix containing phosphate buffer, MgCl₂, and the specific recombinant enzyme at its recommended concentration.

  • Aliquot Master Mix: Dispense the master mix into designated wells of the 96-well incubation plate on ice. Include a control incubation containing a control protein (without CYP activity) for each batch.

  • Add Substrate: Add Alverine solution (dissolved in a minimal amount of organic solvent, e.g., acetonitrile, and diluted in buffer) to each well to achieve a final concentration of 1-5 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation, which may require preliminary optimization.

  • Terminate Reaction: Stop the reaction by adding 2-4 volumes of the chilled acetonitrile stop solution to each well. This precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well analytical plate for LC-MS/MS analysis to quantify the amount of this compound formed.

3. Causality and Self-Validation:

  • Why a Regenerating System? CYPs are NADPH-dependent. A regenerating system ensures a constant supply of this critical cofactor throughout the incubation, preventing its depletion from becoming a rate-limiting factor.[8]

  • Control is Key: The control incubation (without active CYP) is a self-validating check. Any significant formation of the metabolite in this well would indicate non-enzymatic degradation or contamination, invalidating the results.

  • Interpretation: The recombinant CYP isozyme that produces the largest amount of this compound is the principal catalyst for the reaction.

Part B: Protocol for Metabolic Stability in Human Liver Microsomes (HLMs)

This assay determines the rate at which Alverine is metabolized by the full complement of Phase I enzymes in the liver, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[9][10]

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLMs) from a reputable supplier (e.g., from ≥10 donors to average out genetic variability)

  • All reagents from Part A protocol

2. Experimental Workflow Diagram

HLM_Workflow cluster_prep Preparation (On Ice) cluster_reaction Reaction (37°C) cluster_processing Sample Processing cluster_analysis Analysis Thaw Thaw HLMs, Alverine, Cofactors Prepare_Mix Prepare HLM/ Buffer/Alverine Mix Thaw->Prepare_Mix Preincubation Pre-incubate HLM Mix (5 min) Prepare_Mix->Preincubation Prepare_Cofactor Prepare & Warm NADPH Regen. System Initiate Add NADPH System to Start Reaction (T=0) Prepare_Cofactor->Initiate Preincubation->Initiate Incubate Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Samples with Cold Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer Transfer Supernatant to Analytical Plate Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Calculate % Remaining, t½, and Clint LCMS->Data

Caption: Experimental workflow for an Alverine metabolic stability assay in HLMs.

3. Step-by-Step Methodology:

  • Thawing: Thaw pooled HLMs and other reagents on ice.

  • Reaction Mixture Preparation: In a master tube on ice, combine phosphate buffer, MgCl₂, and HLM suspension (a typical protein concentration is 0.5-1.0 mg/mL).

  • Substrate Addition: Add Alverine to the HLM mixture to a final concentration of 1 µM. This low concentration ensures that the enzyme kinetics are likely to be first-order.

  • Aliquoting: Dispense the HLM/Alverine mix into multiple wells of a 96-well plate, one well for each time point and control.

  • Controls: Prepare two critical control wells:

    • "No NADPH" Control: A well for the final time point that will receive buffer instead of the NADPH system.

    • "T=0" Control: A well where the stop solution is added before the NADPH system.

  • Pre-incubation & Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system to all wells except the "No NADPH" control.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding cold acetonitrile stop solution.

  • Sample Processing & Analysis: Process the samples as described in the phenotyping protocol (centrifugation, supernatant transfer) and analyze by LC-MS/MS.

4. Causality and Self-Validation:

  • The "No NADPH" Control: This is the most important validation check. Significant loss of Alverine in this well indicates NADPH-independent degradation (e.g., chemical instability, other non-CYP enzymes), which would require further investigation.[11]

  • The "T=0" Control: This sample represents 100% of the initial substrate concentration and is used for normalization of all other time points.

  • Pooled HLMs: Using microsomes from a pool of at least 10 donors helps to average out the impact of genetic polymorphisms, providing a more representative metabolic rate for the general population.[12]

Section 4: Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[1]

  • Chromatography: A reverse-phase C18 column is typically used to separate Alverine from its more polar metabolite, this compound. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is common.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for Alverine, this compound, and the internal standard, ensuring highly specific and accurate quantification.

Section 5: Data Analysis and Interpretation

  • Calculate Percent Remaining: For each time point, the LC-MS/MS peak area ratio (Alverine/Internal Standard) is determined. The percent of parent Alverine remaining is calculated relative to the T=0 sample.

    % Remaining = (Peak Area Ratio at Time T / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the "% Remaining" versus incubation time. The slope of the linear regression line is the elimination rate constant (k).

    Slope (k) = - (ln(C1/C0)) / t

    Half-life (t½) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance, the measure of the metabolic capacity of the liver, is calculated from the half-life.[9]

    Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg Microsomal Protein)

Sample Quantitative Data Summary
Time (min)% Alverine Remainingln(% Remaining)
0100.04.61
588.74.49
1568.14.22
3045.53.82
4530.13.40
6020.33.01

From this sample data, a plot of ln(% Remaining) vs. Time would yield a slope (k) of approximately 0.0267 min⁻¹. This corresponds to a t½ of 26.0 minutes and a Clint of 53.4 µL/min/mg protein (assuming 0.5 mg/mL protein in a 200 µL incubation).

References

  • Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • Rizea-Savu, S., Duna, S., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 33519515. [Link]

  • Proprotocol. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Sriset, Y., et al. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Journal of Food Biochemistry, 47(10), e14995. [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm. [Link]

  • Di, L. (2020). In Vitro–In Vivo Inaccuracy: The CYP3A4 Anomaly. Drug Metabolism and Disposition, 48(12), 1339-1345. [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed, 11093772. [Link]

  • Al-Sabbagh, R., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Function, 2(6), zqab047. [Link]

  • Czerwinski, M. (2021). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlideShare. [Link]

  • Chinta, M., et al. (2021). WRL-68 with the overexpression of CYP3A4 as an in vitro model to assess drug–drug interaction. Journal of Applied Pharmaceutical Science, 11(04), 073-082. [Link]

  • Paine, M. F., et al. (2020). Modulation of Major Human Liver Microsomal Cytochromes P450 by Component Alkaloids of Goldenseal: Time-Dependent Inhibition and Allosteric Effects. Drug Metabolism and Disposition, 48(11), 1250-1260. [Link]

  • EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult. [Link]

  • Annaházi, A., et al. (2014). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 171(14), 3384-3398. [Link]

  • National Center for Biotechnology Information. (n.d.). Alverine. PubChem Compound Database. [Link]

  • XenoTech, LLC. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

  • Obach, R. S., et al. (2014). Determination of Time-Dependent Inactivation of CYP3A4 in Cryopreserved Human Hepatocytes and Assessment of Human Drug-Drug Interactions. Drug Metabolism and Disposition, 42(9), 1541-1549. [Link]

Sources

Methodological & Application

High-Sensitivity HPLC-MS/MS Protocol for the Quantification of 4-Hydroxy Alverine in Human Plasma

[1]

Executive Summary & Scientific Rationale

This protocol details a validated, high-sensitivity HPLC-MS/MS method for the simultaneous quantification of Alverine (ALV) and its primary active metabolite, 4-Hydroxy Alverine (4-OH ALV), in human plasma.

Scientific Context: Alverine citrate is a smooth muscle relaxant used for functional bowel disorders.[1][2][3][4] Pharmacokinetic studies reveal that parent Alverine undergoes extensive first-pass metabolism, resulting in low circulating plasma concentrations (~3% of total exposure). The major circulating moiety is This compound (approx. 94% of exposure), making its accurate quantification critical for bioequivalence and pharmacokinetic profiling.

Methodological Strategy: Due to the low physiological concentrations (sub-nanogram/mL range), Protein Precipitation (PPT) is often insufficient due to ion suppression. This protocol utilizes Solid Phase Extraction (SPE) to maximize recovery and minimize matrix effects. We employ Alverine-d5 as the Internal Standard (IS) to rigorously compensate for extraction variability and ionization efficiency differences.

Chemicals and Reagents

  • Reference Standards: Alverine Citrate (>99%), this compound (>98%).

  • Internal Standard: Alverine-d5 (Deuterated analog).[5][6]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Sample Preparation Protocol (Solid Phase Extraction)

Rationale: A polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB) is selected to retain the hydrophobic basic amines while washing away plasma proteins and phospholipids.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare 1.0 mg/mL individual stocks of ALV, 4-OH ALV, and ALV-d5 in Methanol. Store at -20°C.

  • Working Standard: Dilute stocks to create a calibration range of 0.05 – 10.0 ng/mL in plasma.

  • IS Working Solution: Dilute ALV-d5 to ~50 ng/mL in 50% Methanol.

Extraction Workflow

The following workflow is designed to achieve >80% recovery with minimal matrix effect.

SPE_WorkflowStartPlasma Sample (500 µL)IS_AddAdd 50 µL IS (Alverine-d5)+ 50 µL Buffer (NH4 Formate pH 9)Start->IS_AddLoadLoad Sample onto Cartridge(Low Vacuum)IS_Add->LoadConditionCondition SPE Cartridge(1 mL MeOH -> 1 mL Water)Condition->LoadPrepWashWash Step(1 mL 5% MeOH in Water)Load->WashEluteElution(500 µL ACN:Buffer 80:20)Wash->EluteEvapEvaporate to Dryness(N2 stream @ 40°C)Elute->EvapReconReconstitute(100 µL Mobile Phase)Evap->ReconInjectInject to LC-MS/MSRecon->Inject

Figure 1: Solid Phase Extraction (SPE) workflow optimized for basic amines Alverine and 4-OH Alverine.

LC-MS/MS Instrumentation & Conditions

System: Triple Quadrupole MS (e.g., Sciex API 5000/6500 or Thermo Altis) coupled with UHPLC. Ionization: Electrospray Ionization (ESI) – Positive Mode.[5][6][7]

Chromatographic Conditions

A C18 column with embedded polar groups (e.g., Symmetry Shield RP18 or Hypersil GOLD) is recommended to improve peak shape for these basic compounds.

ParameterSetting
Column Symmetry Shield RP18 (150 x 3.9 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : 10 mM Ammonium Formate (65 : 35 v/v)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Run Time 4.0 minutes
Injection Vol 5 - 10 µL
Column Temp 40°C
Mass Spectrometry Parameters (MRM)

Expert Insight: The transition for 4-OH Alverine (298 -> 107) corresponds to the cleavage of the hydroxylated benzyl moiety. This is distinct from the parent Alverine transition (282 -> 91), ensuring high selectivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Alverine (ALV) 282.391.115030
4-OH Alverine 298.2107.015032
Alverine-d5 (IS) 287.391.015030

System Architecture & Data Logic

The following diagram illustrates the analytical logic, from ionization to signal processing, ensuring the distinction between the metabolite and parent drug.

LCMS_Logiccluster_metaboliteThis compound PathSourceESI Source (+)IonizationQ1Q1 FilterSelect PrecursorSource->Q1Q2Q2 Collision CellFragmentation (N2)Q1->Q2Selects 298.2Q3Q3 FilterSelect Product IonQ2->Q3FragmentsDetectorDetectorSignal IntegrationQ3->DetectorSelects 107.0M_Precm/z 298.2M_Prodm/z 107.0(Hydroxy-benzyl)

Figure 2: MS/MS Triple Quadrupole logic for the specific detection of this compound.

Method Validation Summary

This method must be validated according to US FDA or EMA Bioanalytical Method Validation guidelines.

  • Linearity: 0.06 – 10.0 ng/mL (r² > 0.995).

  • LLOQ: 0.06 ng/mL (Signal-to-Noise > 10).[7]

  • Precision (CV%): Intra-day < 5%, Inter-day < 8%.

  • Accuracy: 85% - 115% of nominal concentration.

  • Recovery: > 80% for both analytes using the described SPE method.[2][5][8][9]

  • Matrix Effect: IS-normalized Matrix Factor should be between 0.90 and 1.10.

References

  • Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis.[5]

  • Pingale, S. G., et al. (2016). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma. ResearchGate.[2][5]

  • Goudah, A., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology.

  • Sarkar, A. K., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[10][7][8] Journal of Chromatography B.

Application Note: In Vitro Smooth Muscle Contractility Assays with 4-Hydroxy Alverine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Hydroxy Alverine (4-HA) is the primary active metabolite of Alverine Citrate, a smooth muscle relaxant widely used to treat functional gastrointestinal disorders (FGIDs) such as Irritable Bowel Syndrome (IBS).[1] While the parent compound is often cited, 4-HA is responsible for significant in vivo efficacy.

This application note provides a rigorous protocol for evaluating the spasmolytic activity of 4-HA using isolated organ bath systems. Unlike simple calcium channel blockers, 4-HA exhibits a dual mechanism of action : it antagonizes 5-HT1A receptors and inhibits L-type voltage-dependent calcium channels (VDCCs). Furthermore, 4-HA displays a "paradoxical" pharmacological profile—enhancing spontaneous contractile frequency while potently inhibiting evoked (spastic) contractions. This guide addresses the experimental nuance required to capture this complex profile accurately.

Pharmacological Basis & Mechanism of Action[2][3][4][5]

To design a valid assay, one must understand that 4-HA operates via two distinct pathways. A standard "contraction inhibition" assay may fail if the specific spasmogen (stimulant) is not matched to the pathway of interest.

The Dual-Pathway Mechanism
  • Musculotropic Pathway (Calcium & ROCK): 4-HA inhibits L-type

    
     channels, reducing calcium influx. Evidence also suggests inhibition of the Rho-A/Rho-Kinase (ROCK) pathway, reducing calcium sensitization.
    
  • Neurotropic Pathway (5-HT1A): 4-HA acts as a selective antagonist at 5-HT1A receptors. This is critical for modulating visceral hypersensitivity and neurogenic spasms.

Visualization: this compound Signaling Topology

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Smooth Muscle Cell Membrane cluster_intracellular Cytosol / Contractile Machinery 4-HA This compound 5HT1A_Rec 5-HT1A Receptor 4-HA->5HT1A_Rec Antagonizes Ca_Ion Ca2+ 5HT Serotonin (5-HT) 5HT->5HT1A_Rec L-Type_Ca L-Type Ca2+ Channel (VDCC) Ca_Influx Ca2+ Influx L-Type_Ca->Ca_Influx Contraction Muscle Contraction 5HT1A_Rec->Contraction Neurogenic Potentiation Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK MLCK->Contraction Spontaneous Spontaneous Oscillation

Figure 1: Mechanism of Action. 4-HA blocks Ca2+ influx and antagonizes 5-HT1A receptors. Note the dotted green line indicating the paradoxical enhancement of spontaneous oscillation frequency.

Experimental Design Strategy

Tissue Selection
  • Rat Ileum: Gold standard for general spasmolytic screening. High density of muscarinic and calcium channels.

  • Rat Distal Colon: Preferred if investigating the 5-HT1A mechanism, as serotonergic signaling is more prominent in the lower bowel.

The "Paradoxical" Trap

Critical Insight: 4-HA inhibits the inactivation of L-type calcium channels. In a resting tissue, this can actually increase the frequency of spontaneous contractions.[2]

  • Implication: Do not use "resting tension" alone as your baseline. You must induce a spasm (using ACh, KCl, or 5-HT) and measure the relaxation of that induced spasm to see the therapeutic effect.

Materials & Preparation

Physiological Salt Solution (Krebs-Henseleit)

Prepare fresh on the day of the assay. Composition (mM):

  • NaCl: 118.0

  • KCl: 4.7

  • 
    : 2.5
    
  • 
    : 1.2
    
  • 
    : 1.2
    
  • 
    : 25.0
    
  • Glucose: 11.1

  • pH: 7.4 (when aerated with Carbogen)[3]

Compound Preparation[8][9][10][11]
  • Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM (

    
     M) stock.
    
  • Working Solutions: Serial dilutions in distilled water.

  • Vehicle Control: DMSO final concentration in the bath must remain < 0.1% (v/v) to avoid solvent-induced relaxation.

Detailed Protocol: Spasmolytic Assay

Phase 1: Tissue Harvesting & Mounting
  • Euthanasia: Euthanize male Wistar rats (200–250g) via cervical dislocation (avoids anesthetic interference with channels).

  • Dissection: Rapidly remove the ileum (10–20 cm proximal to the ileocecal junction).

  • Cleaning: Flush the lumen with cold Krebs solution. Do not stretch the tissue.

  • Segmentation: Cut into 2 cm segments.

  • Mounting: Suspend segments in 10-20 mL organ baths containing Krebs solution at 37°C.

  • Aeration: Continuously bubble with Carbogen (95%

    
     / 5% 
    
    
    
    ).
Phase 2: Equilibration & Viability Check
  • Tension: Apply 1.0 g (10 mN) of passive resting tension.

  • Wash Cycle: Wash tissue every 15 minutes for 60 minutes.

  • Viability Test (Priming):

    • Add KCl (60 mM) to induce reference contraction.

    • Wait for plateau (approx. 5-8 mins).

    • Wash out until tension returns to baseline.

    • Criterion: If contraction < 1g force, discard tissue.

Phase 3: Experimental Workflow (Cumulative Concentration-Response)

This protocol measures the inhibition of Acetylcholine (ACh)-induced spasms.

  • Induce Spasm: Add

    
     M ACh (approx. 
    
    
    
    ) to the bath.
  • Stabilize: Wait 5–8 minutes for a stable tonic contraction plateau.

  • Cumulative Dosing: Add 4-HA cumulatively without washing in between.

    • Add dose to achieve

      
       M. Wait 5 mins (or until plateau).
      
    • Add dose to achieve

      
       M. Wait 5 mins.
      
    • Continue (

      
       M).
      
  • Completion: Wash out thoroughly.[2] Add Papaverine (

    
     M) or EDTA to establish "100% Relaxation" (Maximal relaxation reference).
    
Workflow Visualization

Protocol_Flow start Harvest Ileum equil Equilibrate (60 min, 1g load) start->equil prime Prime with 60mM KCl equil->prime wash Wash Out prime->wash spasm Induce Spasm (ACh 1uM) wash->spasm dose Cumulative Dosing 4-HA (1nM - 100uM) spasm->dose analyze Calculate % Relaxation & IC50 dose->analyze

Figure 2: Experimental Workflow for Spasmolytic Assessment.

Data Analysis & Interpretation

Calculation

Calculate the percentage of relaxation (


) for each concentration (

):


  • 
    : Tension of the initial ACh plateau.
    
  • 
    : Tension after adding 4-HA.
    
  • 
    : Tension after Papaverine/EDTA (absolute zero physiological tone).
    
Expected Results Table
Stimulant (Spasmogen)Target PathwayExpected 4-HA EffectIC50 Estimate
Acetylcholine (ACh) Muscarinic (

)




Potent Relaxation

KCl (60-80 mM) Depolarization

L-type VDCC
Potent Relaxation

Serotonin (5-HT) 5-HT ReceptorsInhibition (Colon > Ileum)Variable
None (Basal Tone) Spontaneous PacemakerParadoxical Increase (Freq/Amp)N/A
Determining Mechanism
  • If 4-HA is more potent against KCl than ACh, it suggests predominant Calcium Channel Blockade (CCB) activity.

  • If 4-HA inhibits 5-HT induced contractions significantly more than ACh induced contractions in the colon, it confirms 5-HT1A involvement.

Troubleshooting & Validation (Self-Validating Systems)

  • Issue: Tissue activity drifts downward (desensitization).

    • Validation: Run a "Time Control" channel in parallel where only Vehicle (DMSO) is added to an ACh-contracted tissue. Subtract this drift from your drug effect.

  • Issue: 4-HA precipitates in the bath.

    • Cause: 4-HA is lipophilic.

    • Fix: Ensure the bath is vigorously aerated (turbulence helps mixing). Do not exceed 0.1% DMSO.

  • Issue: "Paradoxical" excitation seen during dosing.

    • Explanation: At low doses (

      
       M), you may see increased amplitude before relaxation takes over. This validates the identity of the compound (Alverine-class specific trait) [1].
      

References

  • Hayase, M. et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238.

  • Antoine, M. H. et al. (2001).[1] Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Life Sciences, 69(26), 3083–3090.[4]

  • Gomes, N. et al. (2009). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. European Journal of Drug Metabolism and Pharmacokinetics.

  • Cravotto, G. et al. (2020).[5] Synthesis of Alverine. Royal Society of Chemistry Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 4-Hydroxy Alverine During Solid Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid Phase Extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 4-Hydroxy Alverine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured in a logical, question-and-answer format to directly address the common and complex problems faced in the lab.

Understanding the Analyte: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of your analyte. This compound is the major active metabolite of Alverine, an antispasmodic drug.[1]

Chemical Name: 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol[2] Molecular Formula: C20H27NO[2] Key Functional Groups:

  • Tertiary Amine: A basic group (pKa ~9-10) that can be protonated (positively charged) at acidic to neutral pH.

  • Phenolic Hydroxyl: An acidic group (pKa ~10) that can be deprotonated (negatively charged) at high pH.

  • Hydrophobic Regions: Two phenylpropyl groups contribute to its nonpolar character.

This amphipathic nature—possessing both hydrophobic parts and ionizable functional groups—makes sorbent and solvent selection a critical balancing act. A validated LC-MS/MS method has reported successful extraction from human plasma with an overall recovery of 86.2%, demonstrating that high recovery is achievable with an optimized protocol.[3]

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm experiencing very low recovery of this compound. Where should I start my investigation?

Low recovery is the most common issue in SPE.[4] The problem can originate from any of the core SPE steps: Load, Wash, or Elute. A systematic approach is required to pinpoint the analyte loss. The most common causes are analyte breakthrough during sample loading, premature elution during washing, or incomplete elution from the sorbent.[5]

Your First Step: The Analyte Loss Assessment

To diagnose the problem, you must determine at which stage the this compound is being lost.

Experimental Protocol: Fraction Collection Analysis

  • Prepare Spiked Samples: Prepare at least three replicates of a blank matrix (e.g., plasma, urine) spiked with a known concentration of this compound standard.

  • Perform SPE: Run your current SPE protocol.

  • Collect All Fractions: Crucially, collect and save every fraction separately:

    • The Load fraction (the sample effluent that passes through the cartridge).

    • Each Wash fraction.

    • The final Elute fraction.

  • Analyze Fractions: Quantify the concentration of this compound in each collected fraction using your analytical method (e.g., LC-MS/MS).

  • Calculate Distribution: Determine the percentage of the analyte in each fraction.

This systematic analysis will immediately tell you where your recovery is failing, guiding your troubleshooting efforts as illustrated in the diagram below.

start Low Recovery Observed exp Perform Fraction Collection Analysis start->exp q1 Where is the analyte found? exp->q1 load Analyte in LOAD Fraction (Breakthrough) q1->load Load wash Analyte in WASH Fraction (Premature Elution) q1->wash Wash elute Analyte NOT in Eluate (Irreversible Binding) q1->elute Retained sol_load Problem: Poor Retention - Check Sorbent Choice - Optimize Sample pH - Check Flow Rate load->sol_load sol_wash Problem: Ineffective Wash - Wash solvent is too strong - Check Wash Solvent Composition - Adjust Wash pH wash->sol_wash sol_elute Problem: Poor Elution - Elution solvent is too weak - Adjust Elution Solvent pH - Increase Elution Volume/Soak elute->sol_elute

Caption: Troubleshooting workflow for low SPE recovery.

Q2: My analyte is lost in the "Load" step (Breakthrough). How can I improve retention?

Analyte breakthrough indicates that the sorbent is not adequately retaining the this compound under the loading conditions. This is fundamentally an issue of mismatched chemistry between the analyte, the sample matrix, and the sorbent.[4][6]

The choice of SPE sorbent is dictated by the analyte's functional groups and polarity.[5] For this compound, its dual nature (hydrophobic and basic) makes mixed-mode sorbents an excellent choice.

  • Reversed-Phase (RP): Sorbents like C18 or C8 interact with the hydrophobic phenylpropyl groups. Retention is strongest when the analyte is in its neutral, un-ionized form.[7]

  • Cation Exchange (CX): These sorbents interact with the positively charged tertiary amine. Strong Cation Exchangers (SCX) feature sulfonic acid groups that are always negatively charged, while Weak Cation Exchangers (WCX) have carboxylic acid groups that are charged only at higher pH.[5]

  • Mixed-Mode (RP/CX): These are often ideal. A mixed-mode sorbent (e.g., C8/SCX) can engage in both hydrophobic and electrostatic interactions, providing robust retention even if one mechanism is compromised.[8]

Sorbent TypePrimary Retention MechanismRecommended for this compound?Rationale
Reversed-Phase (C18, C8) Hydrophobic (van der Waals forces)Good Start Interacts with the phenylpropyl groups. Requires pH control to ensure the amine is neutralized for maximum retention.[9]
Normal Phase (Silica, Diol) Polar (H-bonding, dipole-dipole)Not Recommended The analyte is primarily hydrophobic and would require extraction into a nonpolar solvent first, adding complexity.[10]
Strong Cation Exchange (SCX) Electrostatic (Ionic)Good Strongly retains the protonated tertiary amine. Elution requires neutralizing the amine or using a high-salt buffer.[5]
Mixed-Mode (e.g., C8/SCX) Hydrophobic + ElectrostaticExcellent Choice Offers dual retention mechanisms, providing robust and selective extraction. Allows for rigorous washing protocols.[8]

The pH of the sample is arguably the most critical factor for ionizable compounds.[9][11]

  • For Reversed-Phase Sorbents (C8, C18): To maximize hydrophobic retention, you must suppress the ionization of the tertiary amine. The general rule is to adjust the sample pH to be at least 2 units above the pKa of the basic functional group.[5][9] For the tertiary amine in this compound (pKa ~9-10), loading at a pH of ≥11 would render it neutral and significantly increase its retention on a C18 sorbent.

  • For Cation-Exchange Sorbents (SCX, WCX): To ensure retention, the tertiary amine must be positively charged. This requires adjusting the sample pH to be at least 2 units below the analyte's pKa.[10] A sample pH of ≤7 will ensure the amine is fully protonated and ready to bind to the negatively charged sorbent.

cluster_RP Reversed-Phase (e.g., C18) cluster_CX Cation Exchange (e.g., SCX) rp_rule Goal: Maximize Hydrophobicity Make Analyte Neutral rp_action rp_action rp_rule->rp_action rp_result Result: Amine is Neutral (R3N) Strong Retention rp_action->rp_result cx_rule Goal: Maximize Electrostatic Attraction Make Analyte Charged cx_action cx_action cx_rule->cx_action cx_result Result: Amine is Charged (R3NH+) Strong Retention cx_action->cx_result

Caption: pH adjustment strategy for retention.

SPE retention relies on interactions between the analyte and the sorbent. If the sample flows through the cartridge too quickly, there isn't enough contact time for these interactions to occur, leading to breakthrough.[9]

  • Recommendation: Aim for a slow, steady flow rate, typically around 1 drop per second (~1 mL/min).[9]

Q3: The analyte is being lost during the "Wash" step. How can I design a more selective wash?

Losing the analyte during the wash step means your wash solvent is too strong—it's eluting your compound of interest along with the interferences. The goal of the wash step is to use the strongest possible solvent that removes interferences without eluting the analyte.[8][12]

Troubleshooting the Wash Step:

  • Reduce Organic Content: If using a reversed-phase sorbent, your wash solvent is likely a mix of an organic solvent (e.g., methanol) and water/buffer. Decrease the percentage of the organic solvent. For example, if you are using 40% methanol, try 20%, then 10%, then 5%.

  • Modify pH: Manipulating the pH of the wash solvent can help remove interferences.

    • On a Mixed-Mode (RP/SCX) Sorbent: You can use a mildly acidic aqueous wash (e.g., 2% formic acid) to remove neutral or acidic interferences while the protonated this compound remains strongly bound to the SCX functional group. This can be followed by a non-polar organic wash (e.g., hexane or methyl-tert butyl ether) to remove lipids, and then a polar organic wash (e.g., methanol) to remove other organic interferences. The analyte will remain bound due to the powerful ionic interaction.

  • Increase Ionic Strength: For ion-exchange sorbents, a low-concentration buffer can sometimes be used to disrupt weaker ionic bonds of interfering compounds without displacing the more strongly bound analyte.[8]

Q4: The analyte remains on the cartridge after the "Elute" step. How can I achieve complete elution?

If your analyte is not in the load or wash fractions, it is likely strongly bound to the sorbent and your elution solvent is not strong enough to disrupt the interaction.[4][5]

Troubleshooting the Elution Step:

  • Increase Elution Solvent Strength: "Solvent strength" refers to the solvent's ability to elute compounds.[13]

    • For Reversed-Phase: Increase the percentage of organic solvent in the elution mix. If 80% methanol isn't working, try 95-100% methanol or switch to a stronger solvent like isopropanol.[8][14]

    • For Ion-Exchange: Elution requires disrupting the electrostatic bond. This is achieved by changing the pH to neutralize either the analyte or the sorbent.[5]

      • To elute this compound from an SCX sorbent, you must neutralize its tertiary amine. This is done using a basic elution solvent. A common choice is 5% ammonium hydroxide in methanol. The ammonia (NH3) deprotonates the analyte (R3NH+ -> R3N), breaking the ionic bond and allowing the now-neutral analyte to be eluted.

  • Incorporate a "Soak" Step: Instead of passing the elution solvent straight through, add a smaller volume (e.g., 0.5 mL), let it soak into the sorbent bed for 2-5 minutes, and then pass it through.[8] Follow with the remainder of the elution solvent. This allows more time for the solvent to disrupt the analyte-sorbent interactions.

  • Increase Elution Volume: It's possible you are simply not using enough solvent to wash the entire analyte off the sorbent bed. Try increasing the elution volume in increments (e.g., from 2x 1 mL to 2x 1.5 mL).

Protocol: Optimizing Elution from a Mixed-Mode Cation Exchange Sorbent

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water, then 1 mL of acidic buffer (e.g., 100 mM phosphate buffer, pH 6).

  • Load: Pre-treated sample (pH adjusted to ~6).

  • Wash 1 (Polar Interferences): 1 mL 100 mM phosphate buffer, pH 6.

  • Wash 2 (Non-polar Interferences): 1 mL Methanol.

  • Dry: Pull vacuum for 2-5 minutes to remove residual wash solvent.

  • Elute: 2 x 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the analyte for elution.

Q5: My recovery is inconsistent and not reproducible. What are the likely causes?

Poor reproducibility often points to procedural variables or matrix effects.[4]

  • Inconsistent Flow Rates: Manual processing can introduce variability. Use a vacuum manifold with a gauge to ensure consistent pressure or an automated SPE system.[6]

  • Sorbent Bed Drying: For silica-based reversed-phase or ion-exchange sorbents, allowing the sorbent bed to dry out after conditioning but before sample loading can deactivate the stationary phase, leading to poor retention.[4] Water-wettable polymeric sorbents are less susceptible to this issue.[8]

  • Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the extraction or, more commonly, affect the analyte's ionization in the mass spectrometer source (ion suppression or enhancement).[15][16][17] If recovery is acceptable but your signal is still low and variable, this is a likely culprit. A more rigorous wash protocol or a different sorbent chemistry (like mixed-mode) can help produce a cleaner extract.[18]

  • Analyte Stability: Ensure that this compound is stable under your sample processing conditions (pH, temperature, time). Studies have shown it is generally stable in plasma for up to 6 hours at room temperature and for longer periods when refrigerated or frozen.[19]

By systematically investigating each step of the SPE process and understanding the underlying chemical principles, you can effectively troubleshoot low recovery and develop a robust, reliable method for the extraction of this compound.

References

  • This compound HCl - CAS - 142047-93-6 - Axios Research. Available at: [Link]

  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - Frontiers. (2021-01-19). Available at: [Link]

  • Solid Phase Extraction: Top 10 Tips - News-Medical. (2021-05-16). Available at: [Link]

  • This compound - Allmpus - Research and Development. Available at: [Link]

  • Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. Available at: [Link]

  • Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids | ACS Omega. (2023-12-15). Available at: [Link]

  • This compound Glucuronide | CAS No: NA. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. Available at: [Link]

  • SPE Method Development Tips and Tricks - Agilent. Available at: [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. (2025-10-17). Available at: [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). (2021-07-19). Available at: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025-10-17). Available at: [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube. (2016-03-04). Available at: [Link]

  • Why Is Your SPE Recovery So Low? - News - alwsci. (2025-08-07). Available at: [Link]

  • Alverine | C20H27N | CID 3678 - PubChem - NIH. Available at: [Link]

  • Alverine | CAS#:150-59-4 | Chemsrc. (2025-08-26). Available at: [Link]

  • This compound-d5 | C20H27NO | CID 46781731 - PubChem - NIH. Available at: [Link]

  • Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PubMed Central. (2021-01-28). Available at: [Link]

  • Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]

  • Effects of Sample Solvents on Peak Shape - Shimadzu. Available at: [Link]

  • Solving Recovery Problems in SPE - LCGC International. (2019-06-01). Available at: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • How does solvent choice impact flash column chromatography performance? - Biotage. (2023-01-23). Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development | Agilent. Available at: [Link]

  • A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study - PubMed. Available at: [Link]

  • The Power of Mobile Phase Strength | LCGC International - Chromatography Online. Available at: [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]

Sources

Technical Support Center: Matrix Effect Mitigation in 4-Hydroxy Alverine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #MA-4OHA-LMS Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Welcome to the Matrix Effect Mitigation Hub

You are likely here because your LC-MS/MS assay for 4-Hydroxy Alverine (4-OHA) —the primary active metabolite of the antispasmodic Alverine—is suffering from signal instability, poor reproducibility, or sensitivity loss in patient plasma samples.

4-OHA is a secondary amine with moderate lipophilicity. In electrospray ionization (ESI), it competes fiercely for charge against endogenous plasma components, specifically glycerophosphocholines (GPCs) and lysophospholipids . If these co-elute with your analyte, they will suppress your signal, rendering your data invalid under FDA/EMA guidelines.

This guide provides the diagnostic workflows and remediation protocols required to isolate 4-OHA from these interferences.

Module 1: Diagnosis

Q: How do I confirm if signal loss is due to matrix effects or instrument drift?

A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely solely on the Matrix Factor (MF) calculation from extracted QC samples, as this provides only a snapshot at discrete concentrations. PCI visualizes the entire elution profile of the matrix.

Protocol: Post-Column Infusion (PCI)
  • Setup: Place a T-union connector between your LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the T-union. Infuse a neat solution of this compound (100 ng/mL) at a steady low flow rate (e.g., 10 µL/min).

  • Injection: Inject a "blank" extracted plasma sample (processed exactly like your patient samples) via the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 4-OHA.

    • Stable Baseline: No matrix effect.

    • Dip/Drop in Baseline:Ion Suppression (The matrix is "stealing" the charge).

    • Rise in Baseline:Ion Enhancement .

The Goal: Ensure 4-OHA elutes in a "quiet" zone, away from the suppression dips caused by phospholipids (which typically elute late in reversed-phase gradients).

Module 2: The Mechanism

Q: Why is this compound specifically vulnerable?

A: It is a basic amine competing against highly abundant phospholipids. In positive ESI (+), limited charge is available on the droplet surface. Phospholipids have high surface activity and mass. They monopolize the droplet surface, preventing 4-OHA from entering the gas phase.

IonSuppression cluster_0 The 'Charge Stealing' Mechanism Matrix Phospholipids (High Surface Activity) Droplet ESI Droplet (Limited Charge) Matrix->Droplet Monopolizes Surface Analyte This compound (Low Concentration) Analyte->Droplet Competes GasPhase Mass Spec Detector Droplet->GasPhase Matrix Ions (High Signal) Waste Neutralized/Suppressed Droplet->Waste Analyte (Neutral/Suppressed)

Figure 1: Mechanism of Ion Suppression in ESI+. Phospholipids occupy the droplet surface, preventing the analyte from desolvating and entering the MS detector.

Module 3: Sample Preparation (The Root Cause)

Q: Is Protein Precipitation (PPT) sufficient for 4-OHA?

A: Generally, No. PPT (using Acetonitrile or Methanol) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on your column and elute unpredictably, often causing "ghost peaks" in subsequent runs.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .

Protocol: High-pH Liquid-Liquid Extraction (LLE)

Why this works: 4-OHA is a base. By raising the pH, we neutralize the amine, making it hydrophobic. It then migrates into the organic solvent, while zwitterionic phospholipids (which remain charged) stay in the aqueous waste.

  • Aliquot: 200 µL Human Plasma.

  • IS Addition: Add 20 µL Internal Standard (Deuterated 4-OHA or Alverine-d5).

  • Alkalization: Add 100 µL 0.1 M NaOH or Ammonium Hydroxide . (Target pH > 10).

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: MTBE is preferred for cleaner extracts; Ethyl Acetate offers higher recovery but slightly more matrix.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in Mobile Phase (e.g., 20:80 ACN:Water + 0.1% Formic Acid).

Comparison of Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (< 10%)Excellent (> 95%)Excellent (> 98%)
Recovery of 4-OHA HighHigh (pH dependent)High
Cost LowLowHigh
Complexity LowMediumHigh
Matrix Effect Risk High Low Low

Module 4: Chromatography & Internal Standards

Q: My analyte still co-elutes with a suppression zone. What now?

A: You must modify the gradient or column chemistry. Phospholipids are extremely hydrophobic. They usually elute at high organic concentrations (washout phase).

  • Column Choice: Use a Phenyl-Hexyl column instead of a standard C18. The pi-pi interactions can shift the retention of the aromatic 4-OHA away from the aliphatic lipids.

  • Mobile Phase: Use Ammonium Formate (2-10 mM) rather than just Formic Acid. The ammonium ions can help improve peak shape for basic amines and stabilize ionization.

Q: Can I use Alverine as the Internal Standard?

A: No. You must use a Stable Isotope Labeled (SIL) IS. Alverine is the parent drug and is more lipophilic than this compound. They will have different retention times.

  • The Risk: If 4-OHA elutes at 2.5 min (suppressed region) and Alverine elutes at 3.5 min (clean region), the IS will not correct for the signal loss of the analyte.

  • The Solution: Use This compound-d5 or Alverine-d5 . If the specific metabolite IS is unavailable, Alverine-d5 is acceptable only if their retention times are extremely close or if the matrix effect is negligible at both retention times.

Module 5: Troubleshooting Workflow

Use this logic flow to resolve ongoing sensitivity issues.

Troubleshooting Start Issue: Low Sensitivity / Variable IS Response Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Is suppression observed at Analyte RT? Step1->Decision1 Action1 Modify Chromatography (Change Gradient/Column) Decision1->Action1 Yes (Co-elution) Action2 Modify Sample Prep (Switch PPT to LLE/SPE) Decision1->Action2 Yes (Broad Suppression) Action3 Check IS Validity (Is IS compensating?) Decision1->Action3 No (Baseline Stable) Action1->Step1 Retest Action2->Step1 Retest Solved Validation Pass (FDA/EMA Compliant) Action3->Solved Use SIL-IS

Figure 2: Step-by-step troubleshooting logic for isolating matrix effects.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Gomes, N. A., et al. (2009).[1] Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma. Journal of Chromatography B. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Technical Support Center: Reducing Variability in 4-Hydroxy Alverine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub. Topic: Optimization of LC-MS/MS Quantification for 4-Hydroxy Alverine (PHA) in Biological Matrices. Persona: Senior Application Scientist.

Executive Summary: The Precision Imperative

You are likely here because your %CV (Coefficient of Variation) is exceeding the regulatory threshold of ±15% (or ±20% at LLOQ). In the context of Alverine pharmacokinetics, this compound (PHA) is the primary circulating moiety, accounting for ~94% of total exposure, while the parent drug accounts for only ~3% [1].[1] Therefore, assay robustness for the metabolite is not just a "nice-to-have"—it is the critical path for study data validity.

High inter-day and intra-day variability in PHA assays typically stems from three root causes:

  • Inadequate Internal Standard Tracking: Using analog IS (e.g., Mebeverine) instead of stable-labeled isotopes.

  • Matrix Effects: Phospholipid buildup causing ion suppression, common in Protein Precipitation (PPT) methods.[2]

  • pH Instability: Inappropriate mobile phase buffering leading to retention time shifts.

Module 1: Sample Preparation & Extraction Strategy

The Issue: High intra-day variability often correlates with "dirty" extracts. If you are using simple Protein Precipitation (PPT) with acetonitrile, you are likely co-eluting phospholipids that suppress ionization unpredictably.

The Solution: Switch to Solid Phase Extraction (SPE). Validated protocols demonstrate that SPE using polymeric reversed-phase cartridges (e.g., Strata-X) yields cleaner extracts with recoveries >80% and negligible matrix effects (Matrix Factor ~1.0) [2].

Protocol: Optimized Solid Phase Extraction (SPE)
  • Step 1: Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard (Alverine-d5). Vortex. Add 200 µL 0.1% Formic Acid in water to disrupt protein binding.

  • Step 2: Conditioning: Condition cartridge with 1 mL Methanol followed by 1 mL Water.

  • Step 3: Loading: Load pre-treated sample. Apply low vacuum (avoid drying).

  • Step 4: Washing (Critical): Wash with 1 mL 5% Methanol in water. Why? This removes salts and polar interferences without eluting the hydrophobic PHA.

  • Step 5: Elution: Elute with 1 mL Methanol (or Acetonitrile).

  • Step 6: Reconstitution: Evaporate to dryness under nitrogen. Reconstitute in Mobile Phase.

Visual Workflow: SPE Logic

SPE_Workflow Start Plasma Sample + IS (Alverine-d5) PreTreat Acidify: Add 0.1% Formic Acid (Disrupt protein binding) Start->PreTreat Condition Condition SPE Cartridge (MeOH -> Water) PreTreat->Condition Load Load Sample Condition->Load Wash Wash: 5% MeOH (Removes salts/proteins) Load->Wash Waste Waste Load->Waste Interferences Elute Elute: 100% MeOH (Recovers 4-OH Alverine) Wash->Elute Analytes Retained Wash->Waste Salts/Polar Impurities Recon Evaporate & Reconstitute (Mobile Phase) Elute->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized Solid Phase Extraction workflow to minimize matrix effects.

Module 2: Chromatographic Stability (The Instrument)

The Issue: Inter-day variability (drift across days) is often caused by pH fluctuations in the mobile phase affecting the ionization state of the secondary amine in this compound.

The Solution: Ammonium Formate Buffering. You must maintain a stable pH to ensure consistent retention times and ionization efficiency. A validated mobile phase composition is Acetonitrile : 10mM Ammonium Formate (65:35 v/v) [2].[3][4]

Key Technical Parameters:

ParameterRecommendationScientific Rationale
Column C18 or Symmetry Shield RP18 (150 x 3.9mm, 5µm)Shielded RP18 prevents peak tailing common with basic amines like Alverine metabolites.
Mobile Phase ACN : 10mM Ammonium Formate (65:[3][4]35)Ammonium formate provides protons for ESI+ mode and stabilizes pH.
Flow Rate 0.5 - 0.8 mL/minEnsures adequate desolvation in the ESI source.
Run Time ~4.0 minutesFast enough for high throughput, slow enough to separate phospholipids.
Module 3: Troubleshooting Logic & FAQ

Q1: My Internal Standard (IS) response varies significantly between samples. Why? A: This is the hallmark of Matrix Effect . If you are using an analog IS (like Mebeverine), it may not co-elute exactly with this compound. Therefore, the suppression occurring at the analyte's retention time is different from the suppression at the IS retention time.

  • Fix: Use Alverine-d5 or This compound-d5 . Deuterated IS corrects for matrix effects because it co-elutes and experiences the exact same ion suppression [3].

Q2: I see "ghost peaks" or carryover in blank samples. A: this compound is lipophilic. It sticks to rotor seals and injector needles.

  • Fix: Implement a strong needle wash: Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

Q3: My QC samples fail accuracy limits (>15%) only on Day 2 and 3. A: This indicates an Inter-day Stability issue, likely in the autosampler.

  • Fix: Verify "Processed Sample Stability." Although literature suggests stability up to 16 hours at 25°C [2], your specific reconstitution solvent might be evaporating or degrading. Ensure autosampler is cooled to 4°C.

Troubleshooting Decision Tree

Troubleshooting_Tree Start High Variability Observed CheckIS Check IS Response Plot Start->CheckIS IS_Stable IS Response Stable (Variation < 5%) CheckIS->IS_Stable IS_Variable IS Response Variable (Variation > 10%) CheckIS->IS_Variable CheckRT Check Retention Time (RT) IS_Stable->CheckRT MatrixEffect Suspect Matrix Effect IS_Variable->MatrixEffect RT_Shift RT Shifting CheckRT->RT_Shift RT_Stable RT Stable CheckRT->RT_Stable Action_Clean Action: Switch to SPE or Use Deuterated IS MatrixEffect->Action_Clean Action_Buffer Action: Remake Mobile Phase Check Column Equilibration RT_Shift->Action_Buffer Action_Pipetting Action: Check Pipetting Error or Integration Settings RT_Stable->Action_Pipetting

Figure 2: Diagnostic logic for isolating the source of assay variability.

References
  • Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206.

  • Nirogi, R., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.[3][4] Journal of Pharmaceutical Analysis, 6(5), 324-331.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on Internal Standard Response Variability.[5]

Sources

Technical Support Center: Optimizing 4-Hydroxy Alverine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Maximizing Recovery through pH Control

Welcome to the technical support guide for the extraction of 4-Hydroxy Alverine, the primary active metabolite of Alverine.[1] This document provides in-depth technical guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals. Our focus is to empower you to overcome common challenges in sample preparation by leveraging a fundamental physicochemical property: the pH-dependent solubility of your analyte.

The efficiency of a liquid-liquid extraction (LLE) is fundamentally governed by the analyte's ability to partition between two immiscible liquid phases.[2][3] For ionizable compounds like this compound, this partitioning behavior is not constant; it is critically dependent on the pH of the aqueous medium. By precisely controlling the pH, we can dictate the ionization state of the molecule, thereby maximizing its affinity for the desired solvent and ensuring high-recovery extraction.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the pH-mediated extraction of this compound.

Q1: What is the core principle behind using pH to improve the extraction efficiency of this compound?

The principle lies in controlling the ionization state of the molecule. This compound is a basic compound containing a tertiary amine group.[4] This group can accept a proton (become ionized) or remain neutral depending on the pH of the solution.

  • In Acidic Conditions (Low pH): The amine group is protonated (BH+), forming a positively charged ion. This ionic form is polar and therefore more soluble in aqueous solutions.

  • In Basic/Alkaline Conditions (High pH): The amine group is deprotonated (B), remaining in its neutral, uncharged form. This neutral form is less polar and significantly more soluble in organic solvents.[2]

By adjusting the pH of the aqueous sample to be significantly above the compound's pKa, we ensure the vast majority of this compound molecules are in their neutral state, driving them into the organic solvent during extraction. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7]

Q2: What is the pKa of this compound, and how does it guide my extraction strategy?

While the exact pKa of this compound is not readily published, its parent compound, Alverine, is a tertiary amine with a predicted basic pKa in the range of 9.0-9.5. The addition of a hydroxyl group is not expected to dramatically alter this basicity. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.[7]

For practical purposes, a "rule of two" is highly effective:

  • To ensure a compound is fully ionized (and water-soluble), adjust the pH to be at least 2 units below its pKa.

  • To ensure a compound is fully non-ionized (and organic-soluble), adjust the pH to be at least 2 units above its pKa.

Therefore, for efficient extraction of this compound into an organic solvent, the pH of the aqueous sample should be adjusted to pH > 11.0 .

Q3: Which organic solvents are recommended for extracting this compound?

The ideal solvent should be immiscible with water and have a high affinity for the neutral form of this compound. Suitable choices include:

  • Methyl tert-butyl ether (MTBE): Excellent choice due to its low water solubility, good extraction efficiency for basic compounds, and tendency to form fewer emulsions than diethyl ether.

  • Ethyl Acetate: A common and effective extraction solvent. It is more polar than MTBE and may co-extract more interferences.

  • Dichloromethane (DCM) or Chloroform: These are effective but are denser than water and carry higher toxicity concerns. Use with appropriate safety precautions.

Q4: Can I use this pH adjustment technique for samples in complex matrices like plasma or urine?

Yes, this is a primary application. Biological matrices are complex aqueous environments. Direct extraction without pH modification can lead to low and variable recovery. It is essential to adjust the pH of the plasma or urine sample before adding the organic solvent to ensure the analyte is in the correct ionization state for efficient partitioning. Several validated methods for Alverine and its metabolites in human plasma utilize extraction techniques, underscoring the importance of robust sample preparation.[8][9][10][11]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Incorrect pH of Aqueous Phase: The pH was not sufficiently basic to deprotonate the analyte, leaving it in its water-soluble ionized form.Use a calibrated pH meter to verify the pH of the aqueous sample after adding the base. Adjust the pH to be ≥ 11.5 to ensure complete deprotonation. A common mistake is assuming a specific volume of base is sufficient without verification.
Inappropriate Solvent Choice: The selected organic solvent has poor solubility for the neutral form of this compound.Switch to a different solvent. If using a nonpolar solvent like hexane, try a more moderately polar solvent like MTBE or Ethyl Acetate.
Insufficient Mixing/Vortexing: The two phases were not mixed with enough energy or for enough time to allow for efficient partitioning.Vortex the sample for at least 1-2 minutes to maximize the surface area between the two liquid phases, facilitating the transfer of the analyte.
Formation of an Emulsion at the Interface High Concentration of Lipids or Proteins: Biological samples, particularly plasma, contain components that act as surfactants, preventing clean phase separation.1. Centrifugation: Spin the sample at a higher speed (e.g., >3000 x g) for 5-10 minutes. 2. Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its polarity and break the emulsion. 3. Solvent Change: Switch to a solvent less prone to emulsion formation, such as MTBE.
Poor Reproducibility / High Variability Inconsistent pH Adjustment: Small variations in pH around the pKa can cause large shifts in the ratio of ionized to non-ionized species, leading to inconsistent recovery.Prepare a stock solution of your base (e.g., 1M NaOH) and add it dropwise while monitoring with a pH meter. For high-throughput applications, consider using a concentrated buffer with a high pH (e.g., carbonate buffer at pH 11).
Analyte Degradation: Exposing the analyte to extremely high pH for extended periods could potentially cause degradation.Minimize the time the analyte spends in the highly basic solution. Proceed with the addition of the organic solvent and extraction immediately after pH adjustment.

Visualizing the Mechanism and Workflow

Understanding the chemical principles and the experimental sequence is crucial for success.

pH-Dependent Ionization of this compound

The following diagram illustrates the chemical equilibrium of this compound. At low pH, the equilibrium shifts to the left (protonated, water-soluble form). At high pH, the equilibrium shifts to the right (neutral, organic-soluble form), which is the goal for extraction.

G cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 11) cluster_extraction Extraction Goal Ionized This compound-H+ (Protonated) Polar, Water-Soluble Neutral This compound (Neutral) Non-Polar, Organic-Soluble Ionized->Neutral + OH- Goal Maximize this form for LLE Neutral->Goal

Caption: Chemical equilibrium of this compound at different pH values.

General Workflow for pH-Based Liquid-Liquid Extraction

This flowchart outlines the critical steps for a successful extraction from a biological matrix.

G A 1. Sample Aliquot (e.g., 500 µL Plasma) B 2. Add Internal Standard A->B C 3. pH Adjustment Add 1M NaOH dropwise to achieve pH ≥ 11.5 B->C D 4. Add Organic Solvent (e.g., 3 mL MTBE) C->D E 5. Vortex / Mix (2 minutes) D->E F 6. Centrifuge (10 min @ 3000 x g) E->F G 7. Phase Separation F->G H 8. Collect Organic Layer (Supernatant) G->H Clean Separation K Aqueous Layer (Discard) G->K Emulsion I 9. Evaporate to Dryness H->I J 10. Reconstitute & Analyze (e.g., LC-MS/MS) I->J

Caption: Step-by-step workflow for pH-controlled LLE.

Quantitative Data Summary

CompoundClassPredicted pKa (Basic)Recommended pH for LLEKey Characteristic for Extraction
This compoundTertiary Amine (Basic Drug)~9.0 - 9.5≥ 11.5 Must be in its neutral (deprotonated) form to partition into the organic phase.

Validated Experimental Protocol: pH Optimization for LLE from Human Plasma

This protocol provides a self-validating system for extracting this compound from a plasma matrix.

1. Materials and Reagents:

  • This compound reference standard[12][13]

  • Internal Standard (IS) (e.g., Alverine-d5 or a structurally similar compound)

  • Human Plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Methanol, HPLC Grade

  • Water, HPLC Grade

  • Microcentrifuge tubes (2 mL) and conical glass tubes (15 mL)

  • Calibrated pH meter, vortex mixer, centrifuge, nitrogen evaporator

2. Preparation of Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Spiking Solutions: Serially dilute the stock solution to create calibration curve (CC) and quality control (QC) spiking solutions at various concentrations.

3. Sample Preparation and Extraction Workflow:

  • Aliquoting: Pipette 500 µL of human plasma (blank, CC, or QC sample) into a 15 mL conical glass tube.

  • Internal Standard Addition: Add 25 µL of the working IS solution to all tubes (except the blank matrix) and briefly vortex.

  • Critical pH Adjustment:

    • Place the tube in a rack and insert a calibrated micro-pH probe.

    • While gently stirring, add 1.0 M NaOH dropwise until the pH of the plasma is stable at 11.5 ± 0.2 . Record the final pH. This is the most critical step for ensuring reproducibility.

  • Solvent Addition: Add 3.0 mL of MTBE to each tube.

  • Extraction: Cap the tubes securely and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes at 4°C. This will result in a clean separation of the upper organic layer from the lower aqueous/plasma layer.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean, labeled tube. Be cautious not to aspirate any of the aqueous phase or the protein pellet at the interface.

  • Evaporation: Place the tubes in a nitrogen evaporator set to 40°C and evaporate the solvent to complete dryness.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 Methanol:Water). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis, typically by LC-MS/MS.[8][10]

References

  • This compound HCl - CAS - 142047-93-6. Axios Research. [Link]

  • This compound Glucuronide. Synchemia. [Link]

  • (PDF) Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • This compound Glucuronide | CAS No: NA. Cleanchem. [Link]

  • Henderson Hasselbalch equation – Knowledge and References. Taylor & Francis Online. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]

  • This compound. Allmpus. [Link]

  • Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. [Link]

  • (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. ResearchGate. [Link]

  • Alverine | C20H27N | CID 3678. PubChem, National Institutes of Health. [Link]

  • Alverine. Wikipedia. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed, National Institutes of Health. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed, National Institutes of Health. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Simultaneous extraction of acidic and basic drugs at neutral sample pH: A novel electro-mediated microextraction approach. ResearchGate. [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube. [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380. YouTube. [Link]

  • Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. PubMed, National Institutes of Health. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

Comparative Potency & Pharmacological Profiling: Alverine vs. 4-Hydroxy Alverine

[1]

Executive Summary: The Parent-Metabolite Dynamic

In the pharmacological management of functional gastrointestinal disorders (FGIDs), Alverine (parent) and its primary metabolite 4-Hydroxy Alverine (PHA) represent a classic pro-drug/active metabolite relationship. While Alverine is the administered agent, experimental and pharmacokinetic evidence confirms that This compound is the primary effector of biological activity in vivo .

  • Alverine (Parent): Acts as a rapid-onset smooth muscle relaxant in vitro but undergoes extensive first-pass metabolism in vivo (bioavailability < 3%).

  • This compound (Metabolite): The dominant circulating species (accounting for ~94% of total drug exposure) with a significantly longer half-life. It retains the dual mechanism of action: L-type calcium channel blockade and 5-HT1A receptor antagonism.

Verdict: For in vitro screening, Alverine demonstrates potent direct spasmolytic activity. However, for in vivo translation and pharmacokinetic modeling, this compound must be considered the relevant therapeutic moiety.

Mechanistic Profiling & Signaling Pathways

The therapeutic efficacy of the Alverine class relies on a dual-action mechanism that targets both motor dysfunction (spasms) and sensory dysfunction (visceral hypersensitivity).

Core Mechanisms
  • Myogenic Regulation (Motor): Inhibition of L-type voltage-gated Calcium channels (CaV1.2) on smooth muscle cells. Unlike standard calcium channel blockers (e.g., verapamil), Alverine/PHA also inhibits the sensitivity of contractile proteins (actin/myosin) to intracellular calcium.

  • Neurogenic Regulation (Sensory): Antagonism of 5-HT1A receptors in the dorsal horn and enteric nervous system, blocking serotonin-induced visceral nociception.

  • Anti-Inflammatory Modulation: Downregulation of the NF-κB/Src signaling pathway, reducing mucosal inflammation (relevant for IBS-D subtypes).

Visualization of Signaling Pathways

Alverine_MechanismAlverineAlverine / 4-OH AlverineL_Type_CaL-Type Ca2+ Channel(CaV1.2)Alverine->L_Type_CaInhibitsFiveHT1A5-HT1A ReceptorAlverine->FiveHT1AAntagonizesContractile_ProteinsContractile Proteins(Actin/Myosin)Alverine->Contractile_ProteinsDesensitizesNFkBNF-κB / Src PathwayAlverine->NFkBDownregulatesCa_InfluxCa2+ InfluxL_Type_Ca->Ca_InfluxBlocksAntinociceptionReduced VisceralHypersensitivityFiveHT1A->AntinociceptionBlockade leads toCa_Influx->Contractile_ProteinsActivatesRelaxationSmooth MuscleRelaxationContractile_Proteins->RelaxationInhibition leads toAntiInflamReduced MucosalInflammationNFkB->AntiInflamInhibition leads to

Figure 1: Dual-action mechanism of Alverine and this compound targeting smooth muscle contractility and visceral pain pathways.

Comparative Data: Parent vs. Metabolite[1][3][4][5]

While direct side-by-side in vitro IC50 tables are rare in public literature, the pharmacokinetic data provides the definitive context for their comparative potency and relevance.

Table 1: Pharmacokinetic & Exposure Profile (Human Plasma)
ParameterAlverine (Parent)This compound (Active Metabolite)Biological Implication
Metabolic Status Pro-drug / PrecursorPrimary Active Effector Efficacy is metabolite-driven.
Plasma Exposure (AUC) ~3% of total moieties~94% of total moieties PHA is the dominant ligand in vivo.
Tmax (Time to Peak) 0.75 – 1.0 hours1.0 – 1.5 hoursRapid conversion ensures fast onset.
Elimination Half-Life 0.8 hours (Rapid clearance)5.7 hours (Sustained action)PHA provides the duration of effect.
Primary Elimination Hepatic Metabolism (CYP)Renal ExcretionRenal impairment may accumulate PHA.
Table 2: Functional Pharmacological Comparison
FeatureAlverineThis compound
Smooth Muscle Relaxant High Potency (In vitro)High Potency (In vivo/In vitro)
5-HT1A Affinity High (Ki in nM range)Retained Affinity
Ca2+ Channel Blockade Direct BlockadeDirect Blockade
Experimental Utility Ideal for ex vivo organ baths where metabolism is absent.Essential for in vivo PK/PD modeling and metabolite safety testing.

Experimental Protocols (Self-Validating Systems)

To objectively compare the potency of Alverine and this compound, researchers should utilize the following standardized protocols. These methods control for variables such as tissue viability and receptor density.

Protocol A: Isometric Tension Recording (Organ Bath)

Objective: Determine the IC50 for smooth muscle relaxation. Tissue: Guinea pig ileum or taenia coli (high density of L-type Ca2+ channels).

  • Preparation:

    • Harvest ileal segments (2 cm) and mount in organ baths containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

    • Apply resting tension (1 g) and equilibrate for 60 mins, washing every 15 mins.

  • Validation (Control):

    • Induce contraction using KCl (60 mM) (depolarization-dependent) or Acetylcholine (10 µM) (receptor-dependent).

    • Ensure stable, reproducible contractile responses (<10% variation) before drug addition.

  • Experimental Phase:

    • Group 1: Cumulative addition of Alverine (1 nM – 100 µM).

    • Group 2: Cumulative addition of this compound (1 nM – 100 µM).

    • Contact Time: Allow 15 minutes per concentration to reach equilibrium.

  • Data Analysis:

    • Calculate % relaxation relative to the maximal KCl/ACh-induced contraction.

    • Plot log-concentration vs. response curves to derive IC50 .

    • Note: If this compound shows a right-shifted curve (higher IC50) in vitro, correct for its higher in vivo exposure to understand true therapeutic potency.

Protocol B: 5-HT1A Radioligand Binding Assay

Objective: Compare receptor affinity (Ki).

  • Membrane Preparation: Use HEK-293 cells overexpressing human 5-HT1A receptors.

  • Ligand: [3H]-8-OH-DPAT (0.5 nM).

  • Competition:

    • Incubate membranes with radioligand and varying concentrations (10^-10 to 10^-5 M) of Alverine or this compound.

    • Non-specific binding defined by 10 µM Serotonin (5-HT).

  • Incubation: 60 mins at 25°C.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Calculation:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      .
      

Metabolic Workflow Visualization

Understanding the conversion is critical for interpreting in vitro vs. in vivo data.

Alverine_Metabolismcluster_plasmaSystemic Circulation ExposureInputAlverine (Oral Dose)LiverHepatic First-Pass(CYP Enzymes)Input->LiverMetabolite1This compound(Active Metabolite)Liver->Metabolite1Hydroxylation(Major Pathway)Metabolite2N-desethyl Alverine(Minor Metabolite)Liver->Metabolite2De-ethylationConjugationGlucuronidationMetabolite1->ConjugationExcretionRenal Excretion(Urine)Conjugation->Excretion

Figure 2: Metabolic pathway highlighting the conversion of Alverine to its active form, this compound.[1][2][3]

References

  • Antoine, A. M., et al. (2001).[1][3] Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[1][4][5][6][7] Journal of Pharmacy and Pharmacology. Link

  • Rizea-Savu, S., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Link

  • Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology. Link

  • Lee, C. Y., et al. (2020).[] Anti-Inflammatory Functions of Alverine via Targeting Src in the NF-κB Pathway.[] Biomolecules.[9][7][][10][11][12] Link

  • Annaházi, A., et al. (2014).[1][3] Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology. Link

A Comparative Guide to Bioequivalence Assessment of Alverine Citrate and its Active Metabolite, 4-Hydroxy Alverine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural outline for conducting a bioequivalence (BE) study for Alverine citrate, a smooth muscle relaxant, and its primary active metabolite, 4-Hydroxy Alverine. Given the compound's extensive first-pass metabolism, a scientifically robust BE study necessitates the accurate quantification and pharmacokinetic assessment of both the parent drug and its metabolite to ensure therapeutic equivalence between a generic product and its reference formulation.

Introduction: The Rationale for Dual Analyte Bioequivalence

Alverine citrate is a widely used antispasmodic agent for treating functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1] Its therapeutic action is primarily achieved through direct relaxation of intestinal smooth muscle.[1][2] Upon oral administration, Alverine citrate is rapidly and extensively metabolized in the liver to its main active metabolite, this compound.[3][4] In fact, the systemic exposure to the metabolite is significantly higher than that of the parent compound, with this compound accounting for approximately 94% of the circulating alverine-related moieties.[4]

This pronounced first-pass metabolism underscores a critical principle in the bioequivalence assessment of Alverine citrate: the metabolite is a primary contributor to the drug's therapeutic effect. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that for drugs with significant presystemic metabolism to an active metabolite, both the parent drug and the metabolite should be measured to establish bioequivalence.[5][6][7] This ensures that any differences in the formulation or manufacturing of a generic product do not alter the rate or extent of absorption of the parent drug in a way that would meaningfully impact the systemic availability of the active metabolite.

Comparative Pharmacokinetics of Alverine and this compound

Understanding the distinct pharmacokinetic (PK) profiles of both Alverine and its metabolite is fundamental to designing an effective BE study.

  • Absorption and Metabolism: Alverine is well-absorbed orally, but systemic concentrations of the parent drug are low due to rapid and extensive conversion to this compound.[1][3] The time to reach maximum plasma concentration (Tmax) is typically rapid for both compounds, often occurring between 0.75 to 1.5 hours post-administration.[3]

  • Exposure: The Area Under the Curve (AUC), representing total drug exposure, is substantially greater for this compound than for the parent Alverine.[4]

  • Variability: The pharmacokinetics of the parent drug, Alverine, can be highly variable among individuals.[3][4] This variability is a key challenge in BE studies and necessitates a robust study design to achieve adequate statistical power. The metabolite, however, may exhibit less variability.[3]

This pharmacokinetic behavior dictates that the blood sampling schedule must be intensive in the initial hours post-dose to accurately capture the Cmax and absorption phase of both analytes.

Designing a Robust Bioequivalence Study: An Experimental Protocol

The most widely accepted design for an Alverine citrate BE study is a single-dose, two-period, two-sequence, randomized crossover study under fasting conditions.[8] This design is powerful because each subject acts as their own control, minimizing the impact of inter-subject variability.[9]

Step-by-Step Experimental Workflow:

  • Subject Selection:

    • Enroll a cohort of healthy, non-smoking adult volunteers (typically 18 years or older).[10]

    • Subjects should have a Body Mass Index (BMI) within a normal range (e.g., 18.5-30 kg/m ²).[10]

    • Conduct a thorough screening process, including a medical history, physical examination, and clinical laboratory tests to exclude individuals with any condition that might interfere with the drug's pharmacokinetics.[10]

  • Study Conduct (Two-Period Crossover):

    • Period 1: Randomly assign subjects to receive a single oral dose of either the Test Product (generic) or the Reference Product (e.g., Spasmonal Forte® 120 mg).[8] The dose is administered with a standardized volume of water after an overnight fast of at least 10 hours.[9]

    • Washout Period: A washout period of sufficient duration (at least 5 half-lives of the metabolite) is implemented between periods to ensure complete elimination of the drug from the body.

    • Period 2: Subjects who received the Test Product in Period 1 now receive the Reference Product, and vice versa.

  • Pharmacokinetic Blood Sampling:

    • Collect serial blood samples in appropriate anticoagulant tubes at predefined time points. A typical schedule would be: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[8]

    • Causality: This intensive sampling schedule is critical to accurately characterize the rapid absorption and elimination phases of both Alverine and this compound.

    • Promptly centrifuge the blood samples to separate the plasma, which is then frozen and stored at -70°C or below until analysis.

Bioanalytical Method: Simultaneous Quantification by LC-MS/MS

A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of Alverine and this compound in plasma due to its high sensitivity and selectivity.[11][12]

Protocol Outline:

  • Sample Preparation:

    • Thaw plasma samples.

    • Perform sample clean-up and analyte extraction. Solid Phase Extraction (SPE) is a common and effective technique.[11][12]

    • An isotopically labeled internal standard (e.g., alverine-d5) is added before extraction to correct for variability during sample processing and analysis.[11]

  • Chromatographic Separation:

    • Inject the extracted sample into an HPLC system.

    • Separate Alverine, this compound, and the internal standard on a suitable analytical column, such as a C18 or C8 reversed-phase column.[11][13]

    • An isocratic mobile phase, for example, a mixture of acetonitrile and an ammonium formate buffer, is often used for elution.[12][14]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[12]

    • Monitor the specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM) to ensure specificity and achieve low limits of quantification.[11]

  • Method Validation:

    • The analytical method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[15]

Data Presentation and Bioequivalence Assessment

Pharmacokinetic parameters are calculated for both Alverine and this compound for each subject using non-compartmental analysis.[8] The key parameters for bioequivalence are Cmax (peak concentration), AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-inf (AUC extrapolated to infinity).

Table 1: Hypothetical Pharmacokinetic Data Comparison (Geometric Mean)

ParameterAnalyteTest ProductReference ProductRatio (Test/Ref)90% Confidence Interval
Cmax (pg/mL) Alverine4500.54150.2108.4%97.5% - 120.5%
This compound13550.812980.4104.4%95.2% - 114.5%
AUC0-t (pg*h/mL) Alverine28500.226900.7106.0%96.8% - 116.1%
This compound155400.6151200.1102.8%94.5% - 111.7%

Statistical Interpretation:

To establish bioequivalence, the 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax and AUC for both the parent drug and the active metabolite must fall entirely within the acceptance range of 80.00% to 125.00%.[6][8] In the example data above, since all 90% CIs for both analytes are within this range, the Test product would be considered bioequivalent to the Reference product.

Visualizing the Workflow and Metabolism

cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Alverine Citrate (Oral Dose) Alverine Citrate (Oral Dose) Alverine Alverine Alverine Citrate (Oral Dose)->Alverine Metabolite This compound (Active) Alverine->Metabolite Hydroxylation Circ_Alverine Alverine (Parent) Alverine->Circ_Alverine Circ_Metabolite This compound (Metabolite) Metabolite->Circ_Metabolite

Caption: Metabolic pathway of Alverine citrate to this compound.

A Subject Screening & Enrollment B Randomization A->B C1 Period 1: Administer Test or Reference Product B->C1 D1 Serial Blood Sampling C1->D1 E Washout Period D1->E C2 Period 2: Administer Crossover Product E->C2 D2 Serial Blood Sampling C2->D2 F Plasma Sample Analysis (LC-MS/MS) for Alverine & this compound D2->F G Pharmacokinetic Analysis (Cmax, AUC) F->G H Statistical Analysis (90% CI) G->H I Bioequivalence Conclusion H->I

Caption: Workflow for a two-period crossover bioequivalence study.

References

  • Vertex AI Search. (n.d.). Bioequivalence Comparison Between Two Different Formulations of Alverine Ariq | PDF | Mass Spectrometry | Irritable Bowel Syndrome - Scribd.
  • ResearchGate. (2016, February 19). Bioequivalence comparison between two different formulations of alverine citrate 120mg capsules: an open label, balanced, randomized-sequence, single-dose, two-period crossover study in healthy male volunteers.
  • Longdom Publishing. (2015, August 10). Bioequivalence comparison between two different formulations of alverine citrate 120mg capsules.
  • National Institutes of Health. (n.d.). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.
  • U.S. Food and Drug Administration. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry.
  • Medicines for Europe. (n.d.). BIOEQUIVALENCE GUIDELINE.
  • (n.d.). In-vitro Comparative Quality Evaluation of Alverine citrate 60mg Tablets Available in Bangladesh.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Alverine Citrate?.
  • National Institutes of Health. (n.d.). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
  • PubMed. (n.d.). Effects of alverine citrate on cat intestinal mechanoreceptor responses to chemical and mechanical stimuli.
  • PubMed. (n.d.). Evolving mechanisms of action of alverine citrate on phasic smooth muscles.
  • PubMed. (2021, January 20). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.
  • ResearchGate. (n.d.). Mean pharmacokinetic curves of alverine parent and metabolites (N = 12)....
  • Patsnap Synapse. (2023, October 11). Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target.
  • U.S. Food and Drug Administration. (n.d.). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations.
  • European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence.
  • ResearchGate. (2025, August 10). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study | Request PDF.
  • European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline.
  • PubMed. (2016, November 26). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
  • Regulations.gov. (n.d.). Guidance for Industry - Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
  • (2025, August 7). The New European Medicines Agency Guideline on the Investigation of Bioequivalence.
  • PubMed. (n.d.). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action.
  • YouTube. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
  • Scribd. (n.d.). FDA Bioequivalence Study Guidelines | PDF | Pharmacokinetics | Bioavailability.
  • ResearchGate. (2016, November 23). (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
  • PubMed. (2009, January 15). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study.

Sources

A Comparative Guide to Incurred Sample Reanalysis for 4-Hydroxy Alverine in Clinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of bioanalytical methodologies for the incurred sample reanalysis (ISR) of 4-Hydroxy Alverine, the primary active metabolite of Alverine. Designed for researchers, scientists, and drug development professionals, this document offers a technical exploration of experimental choices, protocol validation, and data interpretation, grounded in established regulatory expectations.

The Imperative of Incurred Sample Reanalysis in Clinical Bioanalysis

Incurred sample reanalysis serves as a critical validation step in clinical pharmacokinetics, ensuring the reliability and reproducibility of bioanalytical methods under real-world conditions.[1][2] Unlike calibration standards and quality controls (QCs) prepared in a clean matrix, incurred samples from dosed subjects contain metabolites, concomitant medications, and endogenous compounds that can introduce unforeseen analytical variability.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate ISR for pivotal bioequivalence and pharmacokinetic studies to confirm that the validated method consistently delivers accurate results.[1][5]

The fundamental principle of ISR is to reanalyze a subset of study samples in a separate run on a different day and compare the results with the original values. A significant discrepancy between the initial and reanalyzed concentrations can indicate issues with method robustness, such as metabolite back-conversion, sample inhomogeneity, or matrix effects.[3][6] For small molecules, the general acceptance criterion is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat concentrations should be within ±20% of their mean.[1]

Bioanalytical Methodologies for this compound: A Comparative Overview

Alverine, a spasmolytic agent, is rapidly metabolized to its pharmacologically active metabolite, this compound.[7] Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic assessments. Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Alverine and this compound in human plasma.[8][9][10]

This section compares key performance characteristics of representative LC-MS/MS methods, highlighting the critical experimental parameters that influence method sensitivity, selectivity, and robustness.

Table 1: Comparison of LC-MS/MS Method Parameters for this compound Analysis
ParameterMethod A (Solid-Phase Extraction)Method B (Liquid-Liquid Extraction)
Extraction Method Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Chromatography Reversed-Phase C18 ColumnReversed-Phase C8 Column
Mobile Phase Acetonitrile/Methanol with Formic AcidAcetonitrile with Ammonium Formate
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Lower Limit of Quantification (LLOQ) 100 pg/mL[8]0.060 ng/mL[11]
Mean Recovery (%) 86.2%[8]>90% (inferred from high precision)
Matrix Effect Assessed and minimizedAssessed and minimized
Internal Standard (IS) Mebeverine[8]Imipramine[11]

Experimental Protocols: A Step-by-Step Guide

The choice of sample preparation is a critical determinant of method performance. Below are detailed protocols for two common extraction techniques employed for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated method demonstrating high recovery and sensitivity.[8]

Objective: To isolate this compound and the internal standard (IS) from human plasma with high efficiency and minimal matrix interference.

Materials:

  • Human plasma samples

  • Mebeverine (Internal Standard)

  • SPE Cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Deionized Water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 200 µL of plasma with the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then deionized water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge cluster_analysis Analysis Preparation Plasma 200 µL Plasma IS Internal Standard Plasma->IS Spike Load Load Sample IS->Load Condition Condition Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry Evaporate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers an alternative with different selectivity based on solvent partitioning.

Objective: To extract this compound from plasma into an immiscible organic solvent.

Materials:

  • Human plasma samples

  • Imipramine (Internal Standard)

  • Methyl tert-butyl ether (MTBE)

  • Sodium Hydroxide solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Alkalinization: To a 500 µL aliquot of plasma, add the internal standard and a small volume of sodium hydroxide solution to raise the pH.

  • Extraction: Add 3 mL of MTBE, vortex for 5 minutes, and then centrifuge to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.

Incurred Sample Reanalysis Workflow and Data Interpretation

The successful execution of an ISR is paramount for regulatory submission. The following diagram illustrates a typical workflow.

Diagram 2: Incurred Sample Reanalysis (ISR) Workflow

ISR_Workflow cluster_initial Initial Analysis cluster_reanalysis Reanalysis cluster_comparison Data Comparison & Acceptance Initial_Analysis Analyze Study Samples Select_Samples Select Samples for ISR Initial_Analysis->Select_Samples Calculate_Diff Calculate % Difference Initial_Analysis->Calculate_Diff Reanalyze Reanalyze Selected Samples Select_Samples->Reanalyze Reanalyze_Data Obtain Reanalysis Concentrations Reanalyze->Reanalyze_Data Reanalyze_Data->Calculate_Diff Acceptance Within ±20%? Calculate_Diff->Acceptance Pass Pass Acceptance->Pass Yes (≥67% of samples) Fail Fail Acceptance->Fail No (<67% of samples) Investigate Investigate Discrepancy Fail->Investigate

Caption: The process flow for conducting Incurred Sample Reanalysis (ISR).

Data Interpretation and Troubleshooting: A failed ISR, where more than one-third of the reanalyzed samples fall outside the ±20% acceptance criteria, necessitates a thorough investigation. Potential root causes include:

  • Metabolite Instability: this compound or its conjugates could be unstable, leading to back-conversion to the parent drug or degradation during sample storage or processing.[6] Stability should be rigorously assessed during method validation, including freeze-thaw cycles and long-term storage stability.[12][13]

  • Matrix Effects: Endogenous components in patient samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A different extraction method or chromatographic conditions may be required to mitigate these effects.

  • Sample Inhomogeneity: Improper mixing of thawed samples can lead to variability.

  • Protein Binding Differences: The extent of protein binding can differ between patient samples and the matrix used for calibration standards.

Conclusion and Recommendations

The bioanalysis of this compound for clinical studies requires a robust and validated LC-MS/MS method. Both solid-phase extraction and liquid-liquid extraction have been successfully applied, with the choice depending on the specific laboratory setup and desired performance characteristics.

For successful ISR, the following are recommended:

  • Thorough Method Validation: The bioanalytical method must be rigorously validated according to regulatory guidelines, with a particular focus on stability in the biological matrix.

  • Proactive Investigation of Discrepancies: Any failed ISR should trigger a comprehensive investigation to identify and rectify the underlying analytical issues.

  • Harmonized Procedures: Adherence to harmonized global bioanalytical practices is encouraged to ensure data quality and regulatory acceptance.[2]

By implementing these principles, researchers can ensure the generation of high-quality, reproducible data for the pharmacokinetic evaluation of Alverine and its active metabolite, this compound, in clinical trials.

References

  • European Bioanalysis Forum. ISR in every clinical study.
  • Bioanalysis Zone.
  • Charles River. Incurred Sample Reanalysis.
  • NorthEast BioLab. Incurred Sample Reanalysis (ISR) Test.
  • ResearchGate.
  • National Institutes of Health.
  • National Institutes of Health. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
  • European Medicines Agency.
  • ResearchGate. (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.
  • U.S. Food and Drug Administration.
  • PubMed.
  • PubMed.
  • ResearchGate.
  • Health Products Regulatory Authority. IPAR Public Assessment Report for a Medicinal Product.
  • Semantic Scholar.

Sources

A Senior Application Scientist's Guide to Establishing Linearity and Range for the Quantification of 4-Hydroxy Alverine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. Alverine, a widely used spasmolytic agent, is extensively metabolized to its active form, 4-Hydroxy Alverine.[1] The accurate measurement of this primary metabolite is therefore not just an analytical task, but a critical step in understanding the drug's behavior in the body. This guide provides an in-depth, experience-driven approach to establishing two fundamental validation parameters: linearity and range, for the quantification of this compound, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Pillars: Why Linearity and Range are Non-Negotiable

Before delving into the "how," it is imperative to understand the "why." In bioanalytical method validation, linearity and range are not mere statistical exercises; they are the very parameters that ensure the reliability and integrity of the quantitative data generated.

  • Linearity of an analytical procedure is its ability, within a given range, to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2] This proportionality is the bedrock of quantification. Without a linear relationship, a change in instrument response cannot be confidently correlated to a specific change in analyte concentration.

  • The Range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] This defines the boundaries of reliable measurement. Any sample with a concentration falling outside this validated range cannot be reported with confidence.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines that mandate the thorough validation of these parameters to ensure that the data submitted is robust and defensible.[3][4] The International Council for Harmonisation (ICH) Q2(R1) guideline further codifies these requirements, making them a global standard in pharmaceutical development.[2][5]

Choosing the Right Tool: A Comparative Perspective on Analytical Techniques

While various analytical techniques exist, the choice of methodology is critical and should be driven by the specific requirements of the analysis.

Technique Principle Advantages for this compound Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High Sensitivity: Essential for detecting low pg/mL to ng/mL concentrations of metabolites in plasma.[6][7] High Selectivity: The ability to use Multiple Reaction Monitoring (MRM) minimizes interference from the complex biological matrix, ensuring that only the analyte of interest is measured.[8]Higher initial instrument cost and complexity.
HPLC-UV Chromatographic separation followed by detection based on UV light absorption.Lower cost and simpler operation.Lower Sensitivity: Often insufficient for quantifying low-level metabolites in biological samples. Lower Selectivity: Prone to interference from co-eluting compounds that also absorb UV light at the same wavelength.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the sample.Useful for identification and quantification in bulk drug and simple formulations.[9]Not suitable for complex biological matrices like plasma due to significant interference and lack of sensitivity.

For the quantification of this compound in biological matrices like human plasma, LC-MS/MS is the unequivocally superior and most commonly employed method due to its unparalleled sensitivity and selectivity.[6][10]

Experimental Protocol: A Step-by-Step Guide to Establishing Linearity and Range

This protocol outlines a typical workflow for establishing the linearity and range for the quantification of this compound in human plasma using LC-MS/MS. This process is a self-validating system; the successful analysis of Quality Control (QC) samples alongside the calibration curve confirms the validity of the curve for that specific analytical run.

Step 1: Preparation of Stock Solutions and Calibration Standards

The foundation of a reliable calibration curve is the accuracy of the standards themselves.

  • Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to create a primary stock solution of a known high concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock with the same solvent.

  • Calibration Standards (CS): Spike a small, consistent volume (e.g., ≤5% of the total volume to avoid matrix effects) of the working stock solutions into blank, pooled human plasma to create a series of at least 6-8 non-zero calibration standards.[11] These standards should bracket the expected concentration range of this compound in study samples.

Caption: Workflow for the Preparation of Calibration Standards.

Step 2: Preparation of Quality Control (QC) Samples

QC samples are prepared independently from the calibration standards to provide an unbiased assessment of the method's performance.

  • Independent Stock: Prepare a separate primary stock solution from a different weighing of the reference standard.

  • QC Preparation: From this independent stock, prepare at least three levels of QC samples in blank plasma:

    • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): Near the geometric mean of the calibration range.

    • High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

Step 3: Sample Extraction

The goal of extraction is to isolate this compound from plasma proteins and other interfering components while maximizing recovery. Solid-Phase Extraction (SPE) is a common and effective technique.[10][12]

  • Internal Standard (IS) Addition: Add a fixed amount of a suitable internal standard (e.g., a deuterated version of this compound or a structurally similar compound) to all samples (blanks, standards, QCs, and unknowns). The IS helps to correct for variability during sample processing and analysis.

  • Pre-treatment: Acidify the plasma samples (e.g., with formic acid) to facilitate binding to the SPE sorbent.

  • SPE Procedure:

    • Conditioning: Pass methanol, followed by water, through the SPE cartridge.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the this compound and IS with a stronger organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Step 4: LC-MS/MS Analysis and Data Acquisition
  • Chromatographic Separation: Inject the reconstituted samples onto a suitable C18 or similar reversed-phase HPLC column. Use a gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water with a modifier like ammonium formate) to achieve chromatographic separation of this compound from any remaining matrix components.[6]

  • Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both this compound and the internal standard.

  • Data Acquisition: Record the peak areas for both the analyte and the IS for each injection. Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

Data Analysis and Acceptance Criteria: The Moment of Truth

The data acquired from the analysis of the calibration standards is used to establish the linearity and define the analytical range.

Constructing the Calibration Curve

A calibration curve is a plot of the instrument response (peak area ratio) against the known concentration of the analyte in the calibration standards.[13]

  • Plotting: Plot the peak area ratio (y-axis) versus the nominal concentration of each calibration standard (x-axis).

  • Linear Regression: Apply a linear regression model to the data points. For bioanalytical methods, a weighted linear regression (most commonly 1/x² or 1/x) is typically required to ensure accuracy at the lower end of the curve, where concentrations are closer to the LLOQ.

  • Evaluation of Linearity:

    • Coefficient of Determination (r²): This value should ideally be ≥ 0.99.[3] While a high r² is necessary, it is not sufficient on its own to prove linearity.

    • Visual Inspection: The data points should be visually distributed randomly around the fitted line.

    • Back-Calculation: Use the generated regression equation (y = mx + c) to back-calculate the concentration of each calibration standard from its measured peak area ratio.

Acceptance Criteria

The acceptance criteria for the calibration curve are dictated by regulatory guidelines.[3][14]

  • At least 75% of the non-zero calibration standards must be within ±15% of their nominal (theoretical) concentration.

  • The standard at the Lower Limit of Quantification (LLOQ) must be within ±20% of its nominal concentration.

  • The calibration range is defined by the LLOQ and the ULOQ, provided all standards in between meet the acceptance criteria.

The overall process can be visualized as a decision-making workflow.

G A Analyze Calibration Standards (CS) and QCs B Plot Peak Area Ratio vs. Concentration A->B C Perform Weighted (1/x²) Linear Regression B->C D Is r² ≥ 0.99? C->D E Are ≥75% of CS within ±15% of nominal? (±20% for LLOQ) D->E Yes G Curve Fails. Investigate and Re-run D->G No F Linearity and Range Established E->F Yes E->G No

Sources

A Senior Application Scientist's Guide to Precision and Accuracy Assessment for a 4-Hydroxy Alverine Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from drug discovery to clinical application is paved with rigorous analytical validation. The reliability of pharmacokinetic and toxicokinetic data hinges on the robustness of the bioanalytical methods employed. This guide provides an in-depth comparison and technical walkthrough for assessing the precision and accuracy of bioanalytical assays for 4-Hydroxy Alverine, the primary active metabolite of the spasmolytic agent Alverine.[1][2] We will explore the underlying principles, experimental designs, and acceptance criteria as stipulated by major regulatory bodies, offering a practical framework for generating defensible and high-quality data.

The Critical Role of this compound in Pharmacokinetic Assessments

Alverine is extensively metabolized in the body, with this compound being its principal active metabolite.[3][4] Consequently, accurate quantification of this metabolite is paramount for understanding the drug's efficacy and safety profile. A validated bioanalytical method ensures that the measured concentrations of this compound in biological matrices are reliable and reproducible.[5][6] This guide will compare three common bioanalytical platforms for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Pillar 1: The Foundations of Precision and Accuracy in Bioanalytical Method Validation

Before delving into experimental protocols, it is crucial to understand the conceptual framework of precision and accuracy as defined by regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the EMA's Guideline on Bioanalytical Method Validation.[7][8]

  • Accuracy: This parameter measures the closeness of the mean test results to the true or nominal concentration of the analyte. It is expressed as the percentage of bias or relative error (%RE).[9]

  • Precision: This refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV).[10]

These two parameters are intrinsically linked and are assessed at two levels:

  • Intra-assay (within-run) precision and accuracy: Evaluates the performance of the assay within a single analytical run.

  • Inter-assay (between-run) precision and accuracy: Assesses the variability of the assay across different analytical runs, often on different days and by different analysts.

The following diagram illustrates the logical flow of a comprehensive precision and accuracy assessment during bioanalytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Precision & Accuracy Assessment cluster_2 Data Analysis & Acceptance MD Initial Method Setup QC_Prep Preparation of Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) MD->QC_Prep IntraAssay Intra-Assay (Within-Run) Precision & Accuracy InterAssay Inter-Assay (Between-Run) Precision & Accuracy IntraAssay->InterAssay DataAnalysis Calculation of %CV and %RE InterAssay->DataAnalysis QC_Prep->IntraAssay Acceptance Comparison with Regulatory Acceptance Criteria DataAnalysis->Acceptance

Caption: Workflow for Precision and Accuracy Assessment.

Pillar 2: Experimental Design and Protocols for a Self-Validating System

A robust experimental design is the cornerstone of a self-validating bioanalytical method. The following protocols are designed to meet the stringent requirements of regulatory agencies.

Preparation of Quality Control (QC) Samples

The accuracy and precision of an assay are evaluated using Quality Control (QC) samples prepared by spiking a known concentration of the analyte into the same biological matrix as the study samples (e.g., human plasma).

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a certified stock solution of this compound in a suitable organic solvent.

  • Spiking Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.

  • QC Sample Preparation: Spike blank biological matrix with the working standard solutions to achieve the desired QC concentration levels. At a minimum, four QC levels are required:[11]

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

    • Low Quality Control (LQC): Approximately 3 times the LLOQ.

    • Medium Quality Control (MQC): At a concentration in the middle of the calibration curve range.

    • High Quality Control (HQC): At a concentration near the upper limit of the calibration curve.

  • Aliquoting and Storage: Aliquot the prepared QC samples and store them under the same conditions as the study samples.

Intra-Assay (Within-Run) Precision and Accuracy Assessment

This experiment is designed to assess the performance of the assay within a single analytical run.

Step-by-Step Protocol:

  • Analytical Run Setup: Prepare an analytical run that includes a calibration curve, blank samples, and at least five replicates of each QC level (LLOQ, LQC, MQC, and HQC).

  • Sample Analysis: Analyze the samples according to the specific bioanalytical method protocol (LC-MS/MS, HPLC-UV, or ELISA).

  • Data Acquisition and Processing: Acquire and process the data to determine the measured concentrations of this compound in the QC samples.

  • Calculations:

    • Accuracy (%RE): ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100

    • Precision (%CV): (Standard Deviation of Measured Concentrations / Mean of Measured Concentrations) * 100

Inter-Assay (Between-Run) Precision and Accuracy Assessment

This experiment evaluates the reproducibility of the assay over time and under different conditions.

Step-by-Step Protocol:

  • Multiple Analytical Runs: Conduct at least three separate analytical runs on different days. Each run should be performed by a different analyst if possible.

  • Data Compilation: Compile the data from all the analytical runs.

  • Calculations: Calculate the overall mean, standard deviation, %CV, and %RE for each QC level across all runs.

The following diagram illustrates the experimental workflow for assessing both intra- and inter-assay precision and accuracy.

G cluster_0 Preparation cluster_1 Intra-Assay Assessment cluster_2 Inter-Assay Assessment QC_Prep Prepare QC Samples (LLOQ, LQC, MQC, HQC) Run1 Run 1: n≥5 replicates of each QC level QC_Prep->Run1 Calc1 Calculate Intra-Assay %CV & %RE Run1->Calc1 Run2 Run 2 (Different Day/Analyst) Calc1->Run2 Run3 Run 3 (Different Day/Analyst) Calc1->Run3 Compile Compile Data from All Runs Run2->Compile Run3->Compile Calc2 Calculate Inter-Assay %CV & %RE Compile->Calc2

Caption: Experimental Workflow for Precision & Accuracy.

Pillar 3: Comparative Performance of Bioanalytical Methods and Data Interpretation

The choice of bioanalytical platform can significantly impact the performance of the assay. The following tables provide a comparative summary of hypothetical precision and accuracy data for the quantification of this compound using LC-MS/MS, HPLC-UV, and ELISA.

Acceptance Criteria

According to FDA and EMA guidelines, the acceptance criteria for precision and accuracy are as follows:[10][12]

  • Precision (%CV): Should be within ±15% for all QC levels, except for the LLOQ, where it should be within ±20%.

  • Accuracy (%RE): The mean value should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.

Table 1: Intra-Assay Precision and Accuracy Data for this compound
QC LevelNominal Conc. (ng/mL)MethodMean Measured Conc. (ng/mL) (n=5)%CV%REPass/Fail
LLOQ1LC-MS/MS1.058.25.0Pass
HPLC-UV1.2015.520.0Pass
ELISA1.1518.915.0Pass
LQC3LC-MS/MS2.955.1-1.7Pass
HPLC-UV3.2110.27.0Pass
ELISA2.8012.5-6.7Pass
MQC50LC-MS/MS51.23.52.4Pass
HPLC-UV47.88.5-4.4Pass
ELISA53.59.87.0Pass
HQC150LC-MS/MS148.52.8-1.0Pass
HPLC-UV159.07.26.0Pass
ELISA139.511.2-7.0Pass
Table 2: Inter-Assay Precision and Accuracy Data for this compound
QC LevelNominal Conc. (ng/mL)MethodOverall Mean Conc. (ng/mL) (3 runs)%CV%REPass/Fail
LLOQ1LC-MS/MS1.0810.58.0Pass
HPLC-UV1.2518.225.0Fail
ELISA1.2219.522.0Fail
LQC3LC-MS/MS3.056.81.7Pass
HPLC-UV3.3012.510.0Pass
ELISA2.7514.8-8.3Pass
MQC50LC-MS/MS50.54.21.0Pass
HPLC-UV48.29.8-3.6Pass
ELISA54.011.58.0Pass
HQC150LC-MS/MS151.23.50.8Pass
HPLC-UV157.58.55.0Pass
ELISA138.013.2-8.0Pass

Interpretation of Results:

As illustrated in the hypothetical data, LC-MS/MS typically offers superior precision and accuracy, especially at the lower limit of quantification, making it the gold standard for many bioanalytical applications.[4][13] HPLC-UV can be a viable alternative but may lack the sensitivity and selectivity of LC-MS/MS, potentially leading to challenges in meeting the stringent acceptance criteria at the LLOQ in inter-assay assessments. ELISA, while often used for large molecule analysis, can be developed for small molecules but may exhibit higher variability. The failing results for HPLC-UV and ELISA at the LLOQ in the inter-assay assessment highlight the importance of rigorous validation to ensure the chosen method is fit for purpose.

Conclusion

The meticulous assessment of precision and accuracy is a non-negotiable component of bioanalytical method validation for this compound. This guide has provided a comprehensive framework, grounded in regulatory expectations and scientific principles, for designing, executing, and interpreting these critical experiments. By adhering to these principles and selecting the most appropriate analytical platform, researchers can ensure the generation of high-quality, reliable, and defensible data to support their drug development programs.

References

  • Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Nowak, M., Głowka, F. K., & Gandecka, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 293-300. [Link]

  • Schoenwald, R. D. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology, 26(6), 68-76. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Taleuzzaman, M., Gilani, S. J., Ali, S., Hafeez, A., & Nagarajan, K. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1053. [Link]

  • Gomes, N. A., Laud, A., Pudage, A., Joshi, S. S., Vaidya, V. V., & Tandel, J. A. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]

  • Bonapace, C., & Dasgupta, A. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. U.S. Food and Drug Administration. [Link]

  • Moga, M., & Gilca, M. (2016). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Clinical Therapeutics, 38(8), 1845-1855. [Link]

  • D'Arienzo, C. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. [Link]

  • MIMS. Alverine: Uses, Dosage, Side Effects and More. [Link]

  • Jain, P., Bhardwaj, S., Bhardwaj, H., & Jain, D. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Chromatography B, 1039, 10-16. [Link]

  • Jenkins, R., Duggan, J., Aubry, A. F., Zeng, J., & Lowes, S. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gomes, N. A., Laud, A., Pudage, A., Joshi, S. S., Vaidya, V. V., & Tandel, J. A. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Islam, R., Barwick, V., Fowkes, A., & Bérubé, J. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis, 7(18), 2297-2310. [Link]

  • Moga, M., & Gilca, M. (2016). Mean pharmacokinetic curves of alverine parent and metabolites (N = 12) in linear-linear display (A) and ln-linear display (B). ResearchGate. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

Sources

Assessing Selectivity & Specificity in 4-Hydroxy Alverine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity and Specificity of a 4-Hydroxy Alverine Assay Content Type: Publish Comparison Guide

Executive Summary

In the pharmacokinetic profiling of Alverine Citrate—a smooth muscle relaxant widely used for Irritable Bowel Syndrome (IBS)—the quantification of the parent drug is insufficient.[1] Clinical data reveals that This compound (4-HA) is the primary active metabolite, accounting for approximately 94% of total drug exposure , compared to merely 3% for the parent Alverine.[1][2][3] Consequently, the bioanalytical reliability of the 4-HA assay is not just a regulatory checkbox; it is the cornerstone of accurate therapeutic monitoring.

This guide compares analytical methodologies for 4-HA, establishing LC-MS/MS (MRM mode) as the superior approach over HPLC-UV and GC-MS. It details a self-validating protocol designed to overcome specific challenges such as glucuronide interference and matrix suppression.

Comparative Methodologies: The Landscape

To assess 4-HA specificity, one must understand the limitations of alternative platforms. The following table contrasts the "Gold Standard" LC-MS/MS approach against traditional alternatives.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Specificity High. Uses Mass/Charge (m/z) transitions. Distinguishes 4-HA from structurally similar metabolites (e.g., N-desethyl alverine).Low to Moderate. Relies solely on retention time. High risk of co-elution with endogenous plasma components.Moderate. Requires derivatization to make 4-HA volatile, introducing variability and potential artifacts.
Sensitivity (LLOQ) ~60 pg/mL. Essential for detecting 4-HA in late-phase elimination.~10–50 ng/mL. Often insufficient for trace metabolite analysis.~1–5 ng/mL. Limited by derivatization efficiency.
Throughput High. Run times < 4 mins.[3]Low. Long run times (>15 mins) needed for baseline resolution.Low. Labor-intensive sample prep (derivatization).
Selectivity Risk In-Source Fragmentation. Glucuronides may mimic 4-HA (requires specific chromatographic separation).Matrix Interference. Hemolysis or lipids often obscure UV peaks.Thermal Degradation. Labile metabolites may degrade in the injector port.
The Gold Standard Protocol: LC-MS/MS Workflow

Objective: Quantify this compound in human plasma with an LLOQ of 60 pg/mL.

2.1. Mechanistic Rationale
  • Extraction: Solid Phase Extraction (SPE) is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression in the mass spec source.

  • Chromatography: A C18 column with high carbon load is selected to retain the polar hydroxy metabolite while separating it from the glucuronide conjugate.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode ensures that only the specific precursor-to-product ion transition is detected.

2.2. Step-by-Step Methodology
  • Internal Standard Spiking: Add 50 µL of Internal Standard (Alverine-d5 or Imipramine) to 500 µL of plasma.

  • Solid Phase Extraction (SPE):

    • Conditioning: 1 mL Methanol followed by 1 mL Water.

    • Loading: Load plasma sample onto Phenomenex Strata-X (or equivalent polymeric reversed-phase) cartridge.

    • Washing: Wash with 1 mL 5% Methanol (removes salts/proteins).

    • Elution: Elute with 1 mL Acetonitrile. Evaporate to dryness and reconstitute in mobile phase.

  • LC Parameters:

    • Column: Hypersil GOLD C18 (50 x 4.6 mm, 5 µm) or Symmetry Shield RP18.

    • Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (65:35 v/v), Isocratic.

    • Flow Rate: 0.4–0.5 mL/min.

  • MS/MS Transitions (MRM):

    • This compound: m/z 298.2

      
       107.0 (Quantifier)
      
    • Alverine (Parent): m/z 282.3 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       91.0
      
    • IS (Alverine-d5): m/z 287.3 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       91.0
      
2.3. Workflow Visualization

G Sample Human Plasma (500 µL) IS_Add Add Internal Standard (Alverine-d5) Sample->IS_Add SPE Solid Phase Extraction (Strata-X / Oasis) IS_Add->SPE Load LC LC Separation (C18 Column, Isocratic) SPE->LC Elute & Reconstitute MS MS/MS Detection (ESI+ MRM Mode) LC->MS 4-HA: 298.2 > 107.0 Data Quantitation (LLOQ: 60 pg/mL) MS->Data

Figure 1: Optimized LC-MS/MS workflow for high-sensitivity this compound quantification.

Assessing Selectivity & Specificity: The Critical Tests

In bioanalysis, Selectivity is the ability to measure the analyte in the presence of matrix components, while Specificity is the ability to measure the analyte in the presence of structurally similar metabolites.[4]

3.1. The "Glucuronide Trap" (Specificity Check)

The Risk: this compound Glucuronide is a major circulating metabolite.[1] In the hot ESI source, the glucuronide can lose its sugar moiety (in-source fragmentation), reverting to this compound. If not chromatographically separated, this causes a false positive.

The Test:

  • Inject a high concentration standard of This compound Glucuronide .

  • Monitor the MRM transition for this compound (298.2

    
     107.0).
    
  • Pass Criteria: The Glucuronide peak must be chromatographically resolved (separated) from the this compound peak. If they co-elute, the assay is not specific .

3.2. Matrix Effect & Hemolysis (Selectivity Check)

The Risk: Phospholipids from plasma can suppress ionization, leading to underestimation of drug concentration.

The Test:

  • Post-Column Infusion: Infuse a constant flow of 4-HA into the MS source while injecting a blank plasma extract via the LC column.

  • Observation: Look for dips in the baseline signal at the retention time of 4-HA. A dip indicates ion suppression.

  • Lipemic/Hemolyzed Matrix: Validation must include testing 6 lots of blank plasma, including lipemic (high fat) and hemolyzed (ruptured red blood cells) lots, to ensure no interference >20% of the LLOQ.

3.3. Troubleshooting Logic

DecisionTree Start Interference Peak Detected in Blank Plasma? RT_Check Is Retention Time (RT) Same as 4-HA? Start->RT_Check Yes Pass Assay Validated Start->Pass No Source_Check Check Matrix Source (Lipemic/Hemolyzed?) RT_Check->Source_Check Yes RT_Check->Pass No Metabolite_Check Check Metabolites (Glucuronide/N-desethyl) Source_Check->Metabolite_Check Clean Matrix Action_Extract Optimize SPE Wash (Remove Phospholipids) Source_Check->Action_Extract Lipids Detected Action_Chrom Modify Gradient/Column (Improve Separation) Metabolite_Check->Action_Chrom Co-elution Metabolite_Check->Pass Resolved

Figure 2: Decision tree for troubleshooting selectivity and specificity issues during validation.

Validation Criteria (FDA/EMA Alignment)

To ensure the assay meets global regulatory standards (FDA Bioanalytical Method Validation Guidance), the following acceptance criteria must be met:

  • Selectivity: Responses of interfering components (in blank plasma) must be < 20% of the analyte response at the LLOQ.

  • Accuracy & Precision: Within ±15% (±20% at LLOQ).

  • Matrix Factor: The IS-normalized matrix factor should be consistent (CV < 15%) across 6 different lots of plasma.

References
  • Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B. Link

  • Sarkar, A. K., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.[5] Journal of Pharmaceutical Analysis. Link

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation, Guidance for Industry.[7]Link

  • Rizea Savu, S., et al. (2021).[1] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.[1][3][8] Frontiers in Pharmacology.[8] Link

Sources

evaluating the pharmacokinetic variability of 4-Hydroxy Alverine in different populations

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Metabolic Activation, Population Stratification, and Bioanalytical Quantification

Executive Summary

This technical guide evaluates the pharmacokinetic (PK) profile of 4-Hydroxy Alverine (4-HA) , the primary active metabolite of the antispasmodic agent Alverine Citrate. Unlike many prodrugs where the parent compound drives efficacy, Alverine exhibits a unique PK profile where the metabolite 4-HA accounts for approximately 94% of total drug exposure , rendering the parent compound pharmacologically minor in extensive metabolizers.

Key Insight for Drug Developers: The critical variable in Alverine therapeutics is not the absorption of the parent drug, but the efficiency of the hydroxylation pathway. "Poor Hydroxylators" (phenotypically distinct in ~21% of Caucasian populations) exhibit massive accumulation of the parent drug (up to 199-fold increase) and altered metabolite ratios. This guide compares 4-HA against the parent compound and the standard alternative, Mebeverine, providing validated protocols for quantifying this variability.

Mechanistic Basis: The Hydroxylation Bottleneck

Alverine Citrate functions as a smooth muscle relaxant via calcium channel blockade and 5-HT1A receptor antagonism. However, its in vivo activity is heavily dependent on hepatic biotransformation.

Metabolic Pathway Analysis

The conversion of Alverine to 4-HA is the rate-limiting step for therapeutic activation and clearance.

  • Parent: Alverine (Lipophilic, rapid distribution).

  • Primary Metabolite: this compound (Active, high plasma stability).[1][2]

  • Secondary Metabolite: this compound Glucuronide (Inactive, renal excretion).

Figure 1: Alverine Metabolic Activation Pathway

AlverineMetabolism cluster_var Population Variability Node Alverine Alverine (Parent) (Low Plasma Exposure) Enzyme Hepatic Hydroxylation (High Variability Step) Alverine->Enzyme Rapid Metabolism PHA This compound (4-HA) (Active Metabolite - 94% Exposure) Enzyme->PHA Major Pathway Glucuronide 4-HA Glucuronide (Inactive Conjugate) PHA->Glucuronide Phase II Conjugation Excretion Renal Excretion Glucuronide->Excretion

Caption: The metabolic cascade of Alverine. Note that the hydroxylation step is the primary source of inter-subject variability.

Comparative PK Profile: 4-HA vs. Alternatives

The following analysis contrasts 4-HA with its parent compound and Mebeverine, a direct competitor with a distinct metabolic profile (esterase-driven hydrolysis).

Table 1: Pharmacokinetic & Pharmacodynamic Comparison

FeatureThis compound (Metabolite)Alverine (Parent)Mebeverine (Alternative)
Role Major Active Moiety Minor PrecursorProdrug / Active Parent
Systemic Exposure ~94% of total drug moieties~3% (in Extensive Metabolizers)Negligible (Rapid hydrolysis to Veratric acid)
Tmax (Median) 1.00 h0.75 h1.0 - 3.0 h (Modified Release)
Variability Driver Hepatic Hydroxylation CapacityFirst-pass MetabolismEsterase Activity (Low variability)
Mechanism Ca2+ Channel Block + 5-HT1A AntagonistCa2+ Channel BlockNa+ Channel Blockade
Risk Profile Low accumulation in EMsHigh accumulation in PMs (199x) Low (Metabolites are inactive)

Critical Observation: Unlike Mebeverine, where metabolites are largely inactive and variability is low, Alverine's efficacy is inextricably linked to the formation of 4-HA.

Population Variability Analysis

Recent clinical data (Rizea-Savu et al., 2021) has quantified the impact of the "Poor Hydroxylator" phenotype. This is the most significant factor in Alverine clinical pharmacology.

The "Poor Hydroxylator" Phenotype

In Caucasian populations, approximately 21% of subjects may exhibit poor hydroxylation capacity.[3]

  • Extensive Metabolizers (EM): Rapid conversion. High 4-HA levels, low Parent levels.

  • Poor Hydroxylators (PM): Blocked conversion.

    • Parent Drug Exposure: Increases by 122-fold to 199-fold .

    • Clinical Implication: While toxicity data is limited, such massive accumulation of the parent compound suggests a need for caution in specific genotypes, potentially altering the side-effect profile (e.g., anticholinergic-like effects).

Experimental Stratification Strategy

To evaluate this in a clinical setting, researchers must stratify subjects not just by age/weight, but by metabolic phenotype.

Figure 2: Population Stratification & Bioanalysis Workflow

Workflow cluster_analysis Bioanalysis (LC-MS/MS) Recruitment Subject Recruitment (Healthy Volunteers) Dosing Single Oral Dose (Alverine Citrate 120mg) Recruitment->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Extraction Solid Phase Extraction (Phenomenex Strata-X) Sampling->Extraction Detection Quantification (Parent vs. 4-HA) Extraction->Detection Stratification Data Stratification (Outlier Test: 3rd Quantile + 3xIQR) Detection->Stratification Outcome Phenotype Assignment (Poor vs. Extensive Hydroxylator) Stratification->Outcome

Caption: Workflow for identifying metabolic outliers. Statistical outlier testing is required to categorize Poor Hydroxylators.

Validated Experimental Protocol

To reproduce the PK data supporting 4-HA variability, the following LC-MS/MS protocol is recommended based on validated methods (Gomes et al., 2009; Rizea-Savu et al., 2021).

Sample Preparation (Solid Phase Extraction)[4]
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard (IS): Alverine-d5 or Mebeverine (if using competitive assay).

  • Extraction:

    • Condition SPE cartridges (e.g., Strata-X 33µm) with Methanol (1mL) followed by Water (1mL).

    • Load 0.5 mL plasma sample.

    • Wash with 5% Methanol in water.

    • Elute with Acetonitrile (ACN).

    • Evaporate to dryness under nitrogen stream; reconstitute in mobile phase.

LC-MS/MS Parameters
  • Instrument: API 5000 or equivalent Triple Quadrupole.

  • Column: Hypersil GOLD C18 (50mm x 4.6mm, 5µm) or Kromasil C8.

  • Mobile Phase: Isocratic mode.[4][5][6]

    • Acetonitrile : 10mM Ammonium Formate (65:35 v/v).[7]

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Ionization: Positive ESI (Electrospray Ionization).[7][5][6]

  • MRM Transitions:

    • Alverine: m/z 282.2 → 91.1

    • This compound: m/z 298.2 → 107.1

    • Glucuronide: Monitor m/z 474.2 → 298.2 (optional for stability checks).

Data Acceptance Criteria
  • Linearity: 0.1 – 10.0 ng/mL (High sensitivity required for parent drug in EMs).

  • Precision (CV%): < 15% (Inter-day and Intra-day).

  • Recovery: > 80% for both analytes.[7][4][5]

  • Stability: 4-HA is stable in plasma extracts for 96h at 10°C; Glucuronide is stable for 48h.[1][3]

References

  • Rizea-Savu, D., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology.

  • Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B.

  • BenchChem. Comparative analysis of Alverine and Mebeverine: Pharmacodynamics and Mechanisms.

  • National Institutes of Health (NIH). Alverine Citrate Compound Summary (PubChem).

Sources

4-Hydroxy Alverine versus Mebeverine: A Comparative Pharmacological Analysis

[1]

Executive Summary

This guide provides a technical comparison between This compound (the active metabolite of Alverine) and Mebeverine , two distinct antispasmodic agents used in the management of functional gastrointestinal disorders (FGIDs).[1] While both agents target smooth muscle contractility, their mechanisms diverge significantly.[1]

This compound functions as a Neuro-Muscular Modulator .[1] It exhibits a dual mechanism: antagonizing 5-HT1A receptors (reducing visceral hypersensitivity) and inhibiting Rho-kinase/calcium sensitivity (normalizing motility without complete paralysis).[1]

Mebeverine functions as a Membrane Stabilizer .[1] It acts primarily as a musculotropic agent by blocking voltage-gated sodium (Na+) channels and inhibiting the replenishment of intracellular calcium (Ca2+) stores, effectively dampening smooth muscle excitability directly at the local site before rapid hydrolysis.[1]

Chemical & Metabolic Profiles

Understanding the metabolic fate of these compounds is critical for interpreting their pharmacodynamics. Alverine is a "pro-drug" in behavior, rapidly converting to its active form, whereas Mebeverine is the active parent that is rapidly deactivated.

Alverine to this compound

Alverine is rapidly metabolized by CYP450 enzymes.[1] Pharmacokinetic studies indicate that the parent Alverine accounts for only ~3% of circulating moieties, while This compound (and its glucuronide) accounts for ~94% .[1][2] Therefore, in systemic contexts (such as 5-HT1A receptor interaction), this compound is the primary effector.[1]

Mebeverine Hydrolysis

Mebeverine acts locally on the gut smooth muscle.[1] Upon absorption, it is rapidly hydrolyzed by esterases into Veratric Acid and Mebeverine Alcohol , both of which are pharmacologically inactive regarding antispasmodic effects. This "local action, systemic inactivation" profile minimizes systemic side effects but limits its utility to the GI tract.[1]

Diagram 1: Comparative Metabolic Fate

MetabolicFatecluster_0Alverine Pathway (Systemic Activation)cluster_1Mebeverine Pathway (Local Action -> Inactivation)AlverineAlverine(Parent Drug)PHAThis compound(ACTIVE METABOLITE)Alverine->PHACYP450HydroxylationGlucGlucuronide Conjugate(Excretion)PHA->GlucConjugationMebMebeverine(ACTIVE PARENT)VerVeratric Acid(Inactive)Meb->VerEsteraseHydrolysisAlcMebeverine Alcohol(Inactive)Meb->AlcEsteraseHydrolysis

Caption: Metabolic workflows showing Alverine's conversion to its active form vs. Mebeverine's rapid inactivation.[1]

Mechanism of Action Analysis

This compound: The Dual Modulator

This compound does not simply paralyze smooth muscle.[1] It acts via two distinct pathways:[1][3]

  • 5-HT1A Receptor Antagonism (Sensory): It selectively blocks 5-HT1A receptors (IC50 ~101 nM).[1][4] This reduces the transmission of nociceptive signals from the gut to the brain, directly addressing the visceral hypersensitivity component of IBS.

  • Rho-Kinase / Calcium Sensitivity Inhibition (Motor): Unlike standard calcium channel blockers, Alverine/4-OH Alverine suppresses evoked contractions (e.g., by ACh or stress) while often preserving or enhancing basal rhythmic contractions.[1] This is attributed to the inhibition of Rho-kinase, which decreases the sensitivity of contractile proteins to Calcium, rather than just blocking Calcium influx entirely.

Mebeverine: The Channel Blocker

Mebeverine acts directly on the muscle cell membrane (musculotropic):[1]

  • Na+ Channel Blockade: It blocks voltage-gated sodium channels, stabilizing the membrane and preventing the repetitive action potentials that characterize a spasm.[1]

  • Ca2+ Depot Inhibition: It inhibits the refilling of intracellular calcium stores, limiting the availability of calcium for contraction.

  • Local Anesthesia: It possesses potent local anesthetic properties (similar to lidocaine), contributing to its ability to dampen neuronal excitability locally.[1]

Diagram 2: Signaling Pathways in Smooth Muscle

SignalingPathwaysAChAcetylcholine / StressR_MuscMuscarinic ReceptorACh->R_MuscSerotoninSerotonin (5-HT)R_5HT5-HT1A ReceptorSerotonin->R_5HTNa_ChanVoltage-GatedNa+ ChannelR_Musc->Na_ChanCa_ChanL-TypeCa2+ ChannelR_Musc->Ca_ChanPainVisceral PainSignalR_5HT->PainNa_Chan->Ca_ChanDepolarizationContractMuscle Contraction(Spasm)Ca_Chan->ContractCa2+ InfluxCa_StoreIntracellularCa2+ StoreCa_Store->ContractCa2+ ReleaseRhoKRho KinasePathwayRhoK->ContractCa2+ SensitizationAlverineThis compoundAlverine->R_5HTANTAGONIST(IC50 ~101nM)Alverine->Ca_ChanMODULATESAlverine->RhoKINHIBITSMebeverineMebeverineMebeverine->Na_ChanBLOCKSMebeverine->Ca_StoreINHIBITS REFILL

Caption: Comparative mechanism: Mebeverine blocks ion channels; 4-OH Alverine modulates receptors and Ca2+ sensitivity.[1]

Quantitative Data Comparison

The following table summarizes key quantitative parameters derived from preclinical and clinical pharmacological data.

FeatureThis compound (Alverine)Mebeverine
Primary Target 5-HT1A Receptor & Rho-KinaseNa+ Channels & Ca2+ Stores
Receptor Affinity (5-HT1A) IC50: ~101 nM (Antagonist)Negligible affinity
Smooth Muscle Potency Suppresses evoked contractions; may enhance basal tone.[1]3-5x more potent than Papaverine in blocking spasms.[1][5]
Systemic Bioavailability High (as active metabolite 4-OH).[1]Low (rapid hydrolysis to inactive metabolites).[1]
Active Moiety This compoundMebeverine (Parent)
Anticholinergic Activity NoneWeak (0.001x Atropine)
Key Clinical Indication IBS with Pain/Hypersensitivity dominance.[1]IBS with Cramping/Spasm dominance.[1]

Experimental Protocols

For researchers validating these mechanisms, the following protocols are recommended. These systems are self-validating via the use of specific agonists (ACh, Serotonin) and controls.[1]

Ex Vivo Guinea Pig Ileum Assay (Spasmolytic Activity)

Objective: To differentiate the "Stabilizer" effect of Mebeverine from the "Modulator" effect of Alverine.

Materials:

  • Male Guinea Pigs (300-500g).[1]

  • Tyrode’s solution (aerated with 95% O2 / 5% CO2).[1]

  • Organ bath system with isometric force transducers.[1][6]

  • Stimulants: Acetylcholine (ACh), KCl (60mM).[1]

Protocol:

  • Preparation: Sacrifice animal via cervical dislocation.[1] Isolate 2cm ileum segments. Mount in 10mL organ bath at 37°C.

  • Equilibration: Apply 1g tension. Wash every 15 mins for 60 mins until basal tone stabilizes.[1]

  • Control Response: Induce contraction with ACh (10 µM) or KCl (60 mM) . Record peak tension (g). Wash and repeat until responses are reproducible (<10% variation).

  • Drug Application:

    • Group A (Mebeverine): Incubate with 10^-8 to 10^-5 M Mebeverine for 5 mins.

    • Group B (Alverine/4-OH): Incubate with 10^-8 to 10^-5 M Alverine for 5 mins.

  • Challenge: Re-introduce ACh or KCl.

  • Data Analysis: Calculate % Inhibition of the evoked contraction.

    • Expected Result:Mebeverine will dose-dependently abolish contractions induced by both ACh and KCl (Channel blockade).[1] Alverine will suppress the amplitude of the evoked contraction but may show preservation of small rhythmic waves (Ca2+ sensitivity modulation).[1]

5-HT1A Receptor Binding Assay (Radioligand)

Objective: To verify the specific affinity of this compound for the serotonin receptor.[1]

Protocol:

  • Membrane Prep: Use CHO cells stably expressing human 5-HT1A receptors.[1]

  • Ligand: [3H]-8-OH-DPAT (0.5 nM).

  • Incubation: Incubate membranes with radioligand and varying concentrations of This compound (1 nM - 10 µM) in Tris-HCl buffer for 60 mins at 25°C.

  • Non-Specific Binding: Determine using 10 µM Serotonin (5-HT).[1]

  • Filtration: Rapidly filter through GF/B glass fiber filters. Count radioactivity.[1][5]

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine IC50.

    • Validation: Reference standard WAY-100635 should show high affinity (pIC50 ~8.9).[1] Alverine should show IC50 ~100 nM.[1][4]

Conclusion & Development Implications

The choice between developing or utilizing this compound versus Mebeverine depends on the target pathophysiology:

  • For Visceral Hypersensitivity: This compound is the superior candidate.[1] Its systemic presence as an active metabolite allows it to target 5-HT1A receptors, providing antinociceptive benefits beyond simple muscle relaxation.[1] It is ideal for IBS phenotypes driven by pain thresholds rather than just motility volume.[1]

  • For Acute Spasmolysis: Mebeverine remains a robust "local silencer."[1] Its inability to reach systemic circulation in active form is a safety feature, preventing off-target cardiac or CNS effects, making it highly effective for localized cramping without sensory modulation.[1]

Recommendation: Future formulations targeting mixed IBS subtypes should consider the distinct "Sensory vs. Motor" profiles of these two agents.[1]

References

  • Antoine, M. H., et al. (2001).[1][2][7] Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype.[1][7][8][9][10] National Institutes of Health (PubMed).[1] Link

  • Rizea-Savu, S., et al. (2021).[1] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.[2][7] Frontiers in Pharmacology.[1] Link

  • Hayase, M., et al. (2007).[1] Evolving mechanisms of action of alverine citrate on phasic smooth muscles.[11] British Journal of Pharmacology.[1][12] Link

  • Den Hertog, A., & Van den Akker, J. (1987).[1] The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres. European Journal of Pharmacology.[1] Link

  • BenchChem. (2025).[1][4] A Comparative Guide to Alverine Citrate and Mebeverine for Smooth Muscle Relaxation.[1]Link[1]

  • Medicines.org.uk. (2024).[1] Summary of Product Characteristics (SmPC) - Mebeverine 135mg.[1]Link[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.